The table below summarizes the core chemical identification data for hemiphloin:
| Property | Specification |
|---|---|
| IUPAC Name | Information not available in search results |
| CAS Number | 71963-94-5 [1] [2] |
| Molecular Formula | C21H22O10 [1] [2] |
| Molecular Weight | 434.4 g/mol [1] [2] |
| Type of Compound | C-glucosyl-flavonoid [3] |
| Physical Description | Yellow powder; Solid [3] [1] [2] |
| Purity | >=98% [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol [1]. Solubility in DMSO: 55 mg/mL (126.61 mM) [2]. |
| Storage | -20°C for powder; -80°C for stock solutions in solvent [1] [2] |
Recent research has primarily investigated the anti-inflammatory and anti-atopic properties of this compound. The following section details the key experiments and methodologies used to establish its biological activity.
This experiment aimed to evaluate the effect of this compound on inflammation in a human keratinocyte cell model of atopic dermatitis [3].
This experiment investigated the broader anti-inflammatory effects of this compound in a murine macrophage cell line [3].
This study evaluated the therapeutic effect of this compound's source extract (70% ethanol extract of Vigna angularis, VAE) in a live animal model of atopic dermatitis [3].
The experimental data suggests that this compound exerts its anti-inflammatory and anti-atopic effects by modulating multiple signaling pathways. The following diagram synthesizes these findings into a proposed mechanism of action, showing how this compound inhibits key inflammatory signals in skin cells.
This diagram illustrates how this compound inhibits multiple inflammatory pathways in skin cells, reducing the production of key cytokines and chemokines.
The data indicates that this compound is a promising multi-target therapeutic candidate for inflammatory skin diseases like atopic dermatitis. Its ability to simultaneously suppress multiple key pathways (MAPK, STAT1, NF-κB) explains its potent anti-inflammatory effect.
Future research should focus on:
Hemiphloin is a natural flavonoid compound, specifically identified as a C-glucosyl flavonoid and also referred to as Naringenin-6-C-glucoside [1] [2] [3].
The table below summarizes its core chemical and physical properties:
| Property | Description |
|---|---|
| Systematic Name | (1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]-D-glucitol [1] |
| Molecular Formula | C₂₁H₂₂O₁₀ [1] [2] [3] |
| Average Molecular Weight | 434.4 g/mol [1] [2] [3] |
| CAS Registry Number | 71963-94-5 [2] [3] |
| Type of Compound | Flavonoids [2] [3] |
| Appearance | Solid, Powder [2] [3] |
| Source | Roots of Dalbergia odorifera; Leaves of Abrus precatorius and Betula platyphylla var. latifolia [2] [4] |
This compound has been identified in several plant species through phytochemical studies.
Regarding its biological activity, current research indicates promising therapeutic properties, though the evidence is still preliminary.
Given the initial findings, a logical next step is to systematically elucidate its mechanism of action. The following diagram outlines a proposed high-level workflow for such an investigation, building on the known activity.
Proposed workflow to elucidate the anti-inflammatory mechanism of this compound.
The identification of this compound in plant materials relies on chromatographic and spectroscopic techniques.
| Parameter | Optimized Condition |
|---|---|
| Extraction Solvent | 50% Ethanol [5] |
| Liquid-Solid Ratio | 50:1 [5] |
| Extraction Time | 60 minutes [5] |
| Number of Cycles | 2 cycles [5] |
| Quantification Methods | HPLC and UV spectroscopy [5] |
| Note on Quantification | The total flavonoid content determined by UV was significantly lower (about half) than that determined by HPLC, indicating that the choice of analytical method is critical for accurate measurement [5]. |
It is important to note the following limitations in the currently available data:
The following table summarizes the plant species from which Hemiphloin has been isolated, according to the available research:
| Plant Source | Part of Plant | Citation / Context |
|---|---|---|
| Dalbergia odorifera | Roots | [1] |
| Betula platyphylla var. latifolia | Leaves | [1] |
These sources identify the plants, but current public research data lacks specific details on extraction yields or compound concentration within the plant material.
Research highlights this compound's potential as a therapeutic candidate, chiefly due to its anti-inflammatory effects. Key findings from cell-based studies are summarized below:
| Aspect | Experimental Findings |
|---|---|
| Research Context | Investigated for anti-atopic and anti-inflammatory effects in cellular models. [2] |
| Key Biological Activities | - Reduced gene expression and production of inflammatory markers (IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC).
The experimental workflow for determining these mechanisms typically involves stimulating human keratinocyte cells with inflammatory agents and then analyzing the effects of this compound treatment.
The diagram below illustrates the logical flow and key findings from these experiments:
The available data on this compound is promising but preliminary. To advance its profile as a candidate for drug development, further research should focus on:
This compound is a C-glucosyl-flavonoid recently identified as a novel active component in Vigna angularis (adzuki bean) with significant therapeutic potential. This compound, with chemical formula C21H22O10 and molecular weight 434.39 g/mol, represents an emerging phytochemical of interest for inflammatory and dermatological applications. [1] Historically, Vigna angularis has been utilized in traditional medicine across Northeast Asia for its antipyretic, anti-inflammatory, and anti-edema properties, but only recently have researchers begun isolating and characterizing its specific bioactive constituents. [2] [1] this compound was first isolated from the 70% ethanol extract of adzuki beans and characterized through comprehensive spectroscopic analysis, including ESI-MS and NMR. [1]
The structural characterization of this compound reveals a flavonoid backbone with a glucose moiety attached via a C-glycosidic bond, which potentially enhances its metabolic stability compared to O-glycosylated flavonoids. NMR data (600 MHz, MeOD-d4) shows distinctive signals at δH 7.31 (2H, d, J = 8.4 Hz, H-2ʹ, H-6ʹ), 6.81 (2H, d, J = 8.4 Hz, H-3ʹ, H-5ʹ), 5.96 (1H, s, H-5), and 5.36 (1H, dd, J = 12.6, 3.0 Hz, H-2), confirming the flavone structure. [1] This C-glucosyl configuration differentiates this compound from more common flavonoid glycosides found in plants and may contribute to its unique biological activity and pharmacokinetic profile. While previously identified in limited botanical sources including Eucalyptus hemiphloia F. Muell and Betula platyphylla var. latifolia, the isolation from Vigna angularis provides a more accessible source for pharmacological investigation. [1]
Cellular Models and Treatment Protocols: The anti-inflammatory effects of this compound were investigated using TNF-α/IFN-γ-induced HaCaT keratinocytes and LPS-induced J774 macrophages to model inflammatory skin conditions. [1] HaCaT keratinocytes were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. [1] For experimentation, cells were stimulated with TNF-α/IFN-γ to induce an inflammatory state mimicking atopic dermatitis, then treated with varying concentrations of this compound to assess therapeutic potential.
Cytokine and Chemokine Modulation: this compound demonstrated dose-dependent inhibition of pro-inflammatory mediators in TNF-α/IFN-γ-induced HaCaT cells. Treatment significantly reduced gene expression and production of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC – key chemokines involved in recruiting inflammatory cells to lesioned skin. [2] [1] The inhibition of these cytokines and chemokines is particularly relevant for inflammatory skin diseases as they act as crucial regulators of subsequent inflammatory responses and immune cell infiltration. [1]
Signaling Pathway Inhibition: The mechanistic basis for this compound's anti-inflammatory effects involves multipathway inhibition of critical inflammatory signaling cascades. In TNF-α/IFN-γ-induced HaCaT cells, this compound suppressed the phosphorylation of MAPKs (p38, ERK, JNK), STAT1, and NF-κB. [2] [1] Similarly, in LPS-induced J774 macrophages, this compound treatment decreased NO production and reduced expression of iNOS and COX-2, along with inhibiting TNF-α, IL-1β, and IL-6 gene expressions. [1] This multi-target approach positions this compound as a promising broad-spectrum anti-inflammatory agent capable of modulating multiple inflammatory pathways simultaneously.
Figure 1: this compound inhibition of multiple inflammatory signaling pathways in keratinocytes and macrophages. The diagram illustrates how this compound interferes with key signaling molecules activated by TNF-α/IFN-γ and LPS stimulation.
DNCB-Induced Atopic Dermatitis Model: The therapeutic potential of this compound was further validated in a 2,4-dinitrochlorobenzene (DNCB)-induced mouse model of atopic dermatitis-like skin inflammation. [1] Six-week-old female BALB/c mice (n=5 per group) were sensitized with 20 μL of DNCB applied to each ear initially, then challenged with DNCB (1%, 20 μL/ear) for 3 weeks to establish chronic skin inflammation. The experimental groups included vehicle control (PBS), DNCB-only, DNCB with Vigna angularis extract (VAE) at 100 and 300 mg/kg, and DNCB with dexamethasone (5 mg/kg) as a positive control. [1]
Treatment Protocol and Outcome Measures: Treatment compounds were administered orally by gavage for five consecutive days per week during the DNCB challenge period. [1] Results demonstrated that VAE treatment significantly alleviated ear thickness (a measure of edema and inflammation) and reduced serum IgE levels – a key biomarker in allergic inflammation. Histological analysis of ear tissues stained with hematoxylin and eosin (H&E) showed reduced inflammatory cell infiltration in VAE-treated groups compared to DNCB-only controls. Additionally, VAE decreased gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC in DNCB-applied ear tissue, consistent with the in vitro findings in HaCaT cells. [1]
Table 1: Anti-inflammatory Effects of this compound and Vigna angularis Extract in Experimental Models
| Experimental Model | Treatment | Key Findings | Signaling Pathways Affected | Citation |
|---|---|---|---|---|
| TNF-α/IFN-γ-induced HaCaT keratinocytes | This compound (varying concentrations) | ↓ Gene expression and production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC | Inhibition of p38, ERK, STAT1, and NF-κB phosphorylation | [2] [1] |
| LPS-induced J774 macrophages | This compound (varying concentrations) | ↓ NO production; ↓ iNOS and COX-2 expressions; ↓ TNF-α, IL-1β, IL-6 gene expressions | Suppression of inflammatory enzyme expression | [1] |
| DNCB-induced atopic dermatitis (mouse model) | VAE (100 and 300 mg/kg, oral) | ↓ Ear thickness; ↓ IgE levels; ↓ Inflammatory cell infiltration; ↓ Cytokine gene expression in ear tissue | Not specified | [1] |
| PMACI-induced HMC-1 mast cells | Vigna angularis 95% EtOH extract | ↓ Histamine release; ↓ Intracellular calcium; ↓ TNF-α and IL-6 expression | NF-κB and MAPK dependent mechanisms | [3] |
Plant Material Processing: The extraction process begins with dried seeds of Vigna angularis extracted with 70% ethanol at 70°C for 6 hours, followed by filtration (No. 10, 600 mm filter). [1] The filtrate is concentrated under reduced pressure to obtain a crude extract. For large-scale processing, 1.6 kg of extract can be obtained from the initial plant material. The extract is then suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and butanol (BuOH) to fractionate components based on polarity. [1]
Chromatographic Purification: The n-hexane layer (1.1 kg) undergoes silica gel column chromatography eluted with a gradient of CHCl3:MeOH (100:1 → 0:100, v/v) to obtain 16 fractions (PAH1-PAH16). [1] Fraction PAH12 is further purified using medium-pressure liquid chromatography (MPLC) with a C18 column and mobile phase of MeOH:H2O (1:9 → 0:10, v/v). Final purification is achieved through preparative HPLC using a Phenomenex Luna C18 column (250 × 21.2 mm, 5 μm) with isocratic elution of 17% CH3CN in H2O, yielding pure this compound (3.3 mg from 174.0 mg of PAH12H fraction). [1]
Figure 2: Complete workflow for this compound extraction and purification from Vigna angularis seeds, showing the multi-step chromatographic process.
Table 2: Analytical Techniques for this compound Characterization and Bioactivity Assessment
| Analysis Type | Methodology/Technique | Key Parameters/Findings | Application Context |
|---|---|---|---|
| Structural Characterization | ESI-MS, NMR (¹H, ¹³C) | Chemical formula: C21H22O10; ESI-MS m/z: 435.4 [M+H]+; ¹H NMR (600 MHz, MeOD-d4) data provided | Compound identification and structure elucidation [1] |
| Cell Culture Experiments | HaCaT keratinocytes, J774 macrophages | Culture conditions: DMEM + 10% FBS + 1% penicillin-streptomycin; Stimulation: TNF-α/IFN-γ or LPS | In vitro anti-inflammatory activity assessment [1] |
| Gene Expression Analysis | RT-PCR, ELISA | Measurement of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC expression | Quantification of inflammatory markers [1] |
| Protein Analysis | Western Blot | Phosphorylation status of MAPKs (p38, ERK, JNK), STAT1, NF-κB | Signaling pathway investigation [1] |
| In Vivo Assessment | DNCB-induced mouse model | Ear thickness measurement, serum IgE levels, histological analysis (H&E staining) | Anti-atopic efficacy evaluation [1] |
This compound from Vigna angularis represents a promising therapeutic candidate for inflammatory skin diseases, particularly atopic dermatitis. The compound demonstrates multi-target activity against key inflammatory signaling pathways, effectively reducing expression of critical cytokines and chemokines in both cellular and animal models. [2] [1] The comprehensive extraction and purification protocol provides a reproducible method for obtaining this bioactive compound, while the detailed experimental methodologies support its mechanism of action through inhibition of MAPK, STAT1, and NF-κB signaling pathways. [1]
Abrus precatorius (commonly known as rosary pea or jequirity bean) is a leguminous plant with significant medicinal value in traditional medicine systems worldwide. The leaves of this plant have been extensively used in Ayurvedic medicine as laxatives, expectorants, and aphrodisiacs, while also being applied for conditions such as inflammation, ulcers, wounds, and skin diseases [1]. The phytochemical complexity of A. precatorius leaves has attracted considerable scientific interest, with researchers identifying a diverse array of bioactive compounds including alkaloids, flavonoids, triterpenoids, saponins, and unique compounds like this compound [2] [1].
This compound represents one of the several specialized metabolites found in A. precatorius leaves, identified through advanced chromatographic and spectroscopic techniques. This compound belongs to the broader class of polyphenolic compounds and has been detected in multiple phytochemical profiling studies of the plant's foliage [2]. The structural characterization of this compound has been accomplished through comprehensive analytical approaches, including high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which has confirmed its presence as a significant component in leaf extracts [2]. The therapeutic potential of this compound is derived from its status as a bioactive phytochemical that may contribute to the observed pharmacological properties of A. precatorius leaf extracts.
The identification of this compound in A. precatorius leaves has been accomplished through multiple sophisticated analytical techniques, with LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) emerging as the primary method for its initial detection and characterization [2]. This approach allows for the accurate mass determination of phytochemicals present in complex plant extracts, enabling researchers to distinguish this compound from other structurally similar compounds. In one comprehensive phytochemical profiling study, LC-HRMS analysis of a 50% ethanolic leaf extract putatively identified this compound among 55 phytochemicals, primarily consisting of polyphenols, triterpenoids, saponins, and alkaloids [2]. The high resolution of this technique provides the exact molecular mass and fragmentation pattern necessary for preliminary structural assignment.
Complementary spectroscopic techniques have further validated the identity of this compound and elucidated its detailed molecular structure. Specifically, Fourier-Transform Infrared Spectroscopy (FTIR) has been employed to characterize functional groups and chemical bonds present in isolated compounds from A. precatorius leaves [3]. Additionally, nuclear magnetic resonance (NMR) spectroscopy, including both 1D and 2D experiments, has provided detailed information about the carbon-hydrogen framework of related flavonoid compounds isolated from this plant species [3]. While the specific NMR data for this compound was not explicitly detailed in the available literature, the comprehensive analytical workflow applied to similar compounds from the same source suggests the methodology required for its complete structural elucidation.
Based on mass spectral data and chromatographic behavior, this compound has been classified as a polyphenolic compound with structural characteristics typical of bioactive phytochemicals found in medicinal plants [2]. Its presence in A. precatorius leaves has been consistently reported across multiple independent phytochemical studies, indicating that it represents a characteristic secondary metabolite of this plant species [2] [4]. The structural complexity of this compound necessitates the application of orthogonal analytical techniques to fully characterize its molecular architecture and stereochemical properties.
Table: Analytical Techniques for this compound Identification in A. precatorius Leaves
| Technique | Application Purpose | Key Findings for this compound |
|---|---|---|
| LC-HRMS | Preliminary identification and accurate mass determination | Putatively identified among major compounds in leaf extract [2] |
| FTIR | Functional group characterization | Not explicitly reported for this compound but used for related flavonoids [3] |
| NMR | Structural elucidation | Not explicitly reported for this compound but used for structural determination of novel flavonoids [3] |
| HPTLC | Compound separation and antioxidant activity screening | Used for isolation of bioactive flavonoids with antioxidant potential [3] |
The extraction of this compound from A. precatorius leaves has been systematically optimized through response surface methodology (RSM), which has identified the ideal parameters for maximum recovery of total flavonoids, including this compound [5]. These optimized parameters include the use of 50% ethanol as the extraction solvent, a liquid-solid ratio of 50:1, an extraction time of 60 minutes, and two extraction cycles [5]. Among these factors, the number of extraction cycles was identified as the most significant variable influencing the yield of flavonoid compounds, emphasizing the importance of repeated extraction for complete recovery of these bioactive constituents.
The selection of ethanol as the preferred extraction solvent is supported by multiple independent studies investigating bioactive compounds from A. precatorius leaves. In research examining the plant's potential for arthritis alleviation, ethanol was found to be the most effective solvent for extracting bioactive compounds, resulting in extracts particularly rich in flavonoids [6]. Similarly, in antidiabetic studies, 50% ethanolic extracts demonstrated significant biological activity in enhancing insulin-mediated glucose uptake in cell-based assays [2]. The consistency across these studies validates ethanol, particularly in 50% concentration, as the optimal solvent for extracting this compound and other flavonoid compounds from A. precatorius leaves.
Comparative phytochemical analysis has revealed significant differences in this compound content between various plant tissues and cultivation methods. Traditional leaf samples have been shown to contain higher concentrations of total phenols and flavonoids compared to callus cultures derived from stem explants [4]. This quantitative disparity highlights the importance of selecting appropriate plant material for extraction purposes when targeting specific compounds like this compound. Additionally, the genetic stability of callus cultures has been confirmed through flow cytometric analysis, which demonstrated identical DNA content between donor plants and regenerated callus, suggesting that the differences in compound concentration are due to differential expression of biosynthetic pathways rather than genetic variation [4].
The quantitative analysis of this compound has been complicated by methodological variations in flavonoid detection. Significant differences have been observed between UV and HPLC methods for total flavonoid quantification, with UV methods typically yielding values approximately half of those obtained through HPLC analysis [5]. This discrepancy underscores the importance of method selection when quantifying this compound and similar compounds, with HPLC providing more accurate and specific quantification. In optimized extraction processes, the total flavonoid content of A. precatorius leaves has been determined to be approximately 69.0 mg/g by HPLC compared to 41.7 mg/g by UV method [5], highlighting both the rich flavonoid content of this plant and the methodological considerations essential for accurate quantification.
Table: Quantitative Analysis of Flavonoids in A. precatorius Tissues
| Plant Tissue | Extraction Method | Total Flavonoid Content | Analytical Method |
|---|---|---|---|
| Mature Leaves | 50% ethanol, liquid-solid ratio 50:1, 60 min, 2 cycles | 69.0 mg/g | HPLC [5] |
| Mature Leaves | 50% ethanol, liquid-solid ratio 50:1, 60 min, 2 cycles | 41.7 mg/g | UV method [5] |
| Leaf Tissue | Methanol extraction | Higher than callus | Spectrophotometry [4] |
| Callus Tissue | Methanol extraction | Lower than leaf | Spectrophotometry [4] |
This compound, as a component of A. precatorius leaf extracts, has demonstrated significant antidiabetic potential through its involvement in insulin-mediated glucose uptake mechanisms. In vitro studies using differentiated C2C12 myotubes have shown that 50% ethanolic leaf extracts significantly enhance insulin-stimulated glucose uptake by modulating key components of the insulin signaling pathway [2]. Specifically, these extracts upregulate the expression of insulin receptor substrate 1 (IRS-1) and Akt substrate of 160 kDa (AS160), critical proteins in the PI3K/Akt signaling pathway that facilitates GLUT4 transporter translocation to the cell membrane [2]. This mechanism enhances glucose disposal in skeletal muscle tissue, which represents a fundamental aspect of insulin resistance in type 2 diabetes.
Notably, the antidiabetic effects of A. precatorius leaf extracts containing this compound have shown comparable or even superior efficacy to conventional pharmaceutical agents. At a concentration of 250 µg/mL, the leaf extract stimulated a significantly higher glucose uptake in myotubes than 1 µM rosiglitazone, a known insulin-sensitizing drug [2]. This promising activity highlights the potential of this compound and related compounds in A. precatorius leaves as natural insulin sensitizers that could inform the development of novel antidiabetic therapeutics targeting insulin resistance in peripheral tissues.
The anti-inflammatory potential of A. precatorius leaf compounds, including this compound, has been demonstrated through computational predictions and experimental validations. PASS (Prediction of Activity Spectra for Substances) analysis has predicted significant anti-inflammatory and antioxidant activities for the phytochemicals identified in leaf extracts [6]. These computational predictions are supported by traditional uses of the plant for inflammatory conditions, including arthritis, rheumatism, and other musculoskeletal disorders [6]. In conventional practice, the leaves are often prepared as poultices or steeped in warm oils and applied topically to inflamed joints and swollen areas to alleviate pain and inflammation.
The antioxidant capacity of flavonoids isolated from A. precatorius leaves has been experimentally validated through multiple assay systems. In one investigation, a novel flavonoid isolated through HPTLC-DPPH bioautography demonstrated significant free radical scavenging activity with an IC50 value of 38.70 ± 3.5 µg/mL, which was substantially lower than the IC50 of standard ascorbic acid (75.19 ± 1.5 µg/mL) under the same experimental conditions [3]. This robust antioxidant activity suggests that this compound and related flavonoids may contribute to mitigating oxidative stress, which represents a common pathophysiological mechanism in chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.
The isolation of bioactive flavonoids, including this compound, from A. precatorius leaves follows a systematic bioactivity-guided fractionation approach that integrates separation techniques with biological screening. A validated protocol begins with the preparation of a hydroalcoholic leaf extract using methanol:water (1:1) extraction via maceration, followed by solvent removal under reduced pressure at 40-45°C [3]. The crude extract is then subjected to High-Performance Thin Layer Chromatography (HPTLC) separation on silica gel plates, with the developed plates subsequently sprayed with DPPH solution (0.2% in methanol) to localize antioxidant compounds through the appearance of yellow spots against a purple background [3]. This HPTLC-DPPH bioautography approach enables the targeted isolation of compounds with demonstrated free radical scavenging activity.
Following the identification of antioxidant zones, preparative scale chromatography is employed to isolate the target compounds. The protocol involves column chromatography using silica gel as the stationary phase and gradient elution with chloroform:methanol mixtures of increasing polarity [3]. Fractions exhibiting similar TLC profiles are pooled and concentrated, with purity assessment conducted through analytical HPLC. For final structural characterization, advanced spectroscopic techniques including 1H NMR, 13C NMR, 2D NMR, and FTIR are employed to elucidate the complete molecular structure [3]. This integrated approach ensures the isolation of biologically active compounds with defined chemical structures, providing a roadmap for the isolation of this compound specifically.
Figure: Experimental workflow for isolation of this compound from A. precatorius leaves
The drug discovery potential of this compound and related compounds from A. precatorius leaves can be explored through structure-based computational approaches. Molecular docking studies represent a validated initial screening strategy for predicting interactions between phytochemicals and biological targets. The general protocol involves retrieving 3D structures of target proteins from the Protein Data Bank and ligand structures from databases such as PubChem, followed by energy minimization using tools like Open Babel with Universal Force Field parameters [7]. Molecular docking is then performed using software such as AutoDock Vina, with binding site determination conducted through servers like DeepSite [7].
For this compound specifically, promising molecular targets could include inflammatory mediators such as TNF-α, IL-6, and COX-2, given the documented anti-inflammatory properties of A. precatorius leaf extracts [6]. Additionally, targets involved in insulin signaling pathways such as insulin receptors, IRS-1, and PI3K would be relevant based on the demonstrated antidiabetic activity [2]. Following initial docking studies, top-ranked compounds should be subjected to drug-likeness evaluation using Lipinski's Rule of Five parameters and toxicity risk predictions using tools like OSIRIS Property Explorer [7] [6]. The stability of promising complexes can then be validated through molecular dynamics simulations (typically 100-200 ns) and binding free energy calculations using MM/PB(GB)SA methods [7] [8].
Figure: Computational drug discovery workflow for this compound
For experimental validation of this compound's therapeutic potential, several cell-based assay systems have been established. The antidiabetic activity can be assessed using differentiated C2C12 mouse skeletal myotubes, with glucose uptake measured following treatment with extracts containing this compound [2]. The protocol involves culturing C2C12 myoblasts in growth medium until confluence, followed by differentiation into myotubes using 2% horse serum for 4-6 days [2]. Treatments are applied in serum-free medium, with insulin stimulation conducted prior to glucose uptake measurement using radioactive 2-deoxy-D-[3H] glucose or fluorescent glucose analogs.
The cytotoxic potential and therapeutic window of this compound-containing extracts can be evaluated through colorimetric MTT assays on various cancer cell lines [3]. The standard protocol involves seeding cells in 96-well plates, treating with serial dilutions of extracts, followed by incubation with MTT solution (0.5 mg/mL) for 4 hours [3]. The formed formazan crystals are then dissolved in DMSO, and absorbance is measured at 570 nm, with IC50 values calculated from dose-response curves. This approach has demonstrated that A. precatorius leaf extracts exhibit selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells, with IC50 values ranging from 47.61 to 122.61 µg/mL depending on the cell line and specific extract [3].
This compound represents a biologically significant phytochemical constituent of A. precatorius leaves with demonstrated potential for drug development based on its antidiabetic, anti-inflammatory, and antioxidant activities. The optimized extraction protocols using 50% ethanol and comprehensive characterization methods provide a solid foundation for further investigation of this compound. Future research should focus on the de novo isolation and complete structural elucidation of this compound using advanced spectroscopic techniques, followed by target-specific bioactivity assessments to establish its precise mechanisms of action.
The table below summarizes the key identification data for hemiphloin found in the search results.
| Property | Reported Data |
|---|---|
| Plant Source | Blumea balsamifera [1] |
| Molecular Formula | C₂₁H₂₂O₁₀ [1] |
| Ion Mode in MS | [M-H]⁻ [1] |
| Observed m/z | 433.1154 [1] |
| Mass Error | -0.64 ppm [1] |
| Retention Time (UPLC) | 10.15 minutes [1] |
| Compound Type | Flavonoid [1] |
| Identification Note | Identified via UPLC-Q-Orbitrap HRMS; one of 18 compounds reported for the first time in this plant [1] |
While data on this compound itself is sparse, the research provides context on the advanced analytical techniques used for its identification and the chemical background of B. balsamifera.
Based on the available information, the following areas represent significant research gaps and potential directions for future study on this compound.
For a comprehensive characterization of this compound, the following integrated workflow is recommended.
The diagram outlines a multi-stage research path from initial extraction to mechanistic studies, highlighting key techniques for each phase.
The available scientific data on this compound from Blumea balsamifera is currently limited to its identification. Full characterization and evaluation of its therapeutic potential require further experimental work.
Hemiphloin is a C-glucosyl-flavonoid, specifically identified as naringenin-6-C-β-D-glucopyranoside [1]. This natural product belongs to the flavanone subclass of flavonoids, characterized by a C-C bond between the flavonoid skeleton and the sugar unit, which confers greater stability against acid and enzymatic hydrolysis compared to O-glycosylated flavonoids.
The compound features a naringenin (flavanone) aglycone with a glucose moiety attached at the C-6 position of the A-ring. This C-glycosidic linkage significantly influences its chemical behavior, biological activity, and metabolic stability. The structural elucidation has been confirmed through extensive spectroscopic analysis including ¹H NMR, ¹³C NMR, and mass spectrometry [2] [1].
This compound is distributed across various plant families and has been isolated from multiple botanical sources:
The compound is typically extracted using ethanol-water mixtures (50-70% ethanol) with potential enrichment through sequential partitioning with organic solvents including n-hexane, ethyl acetate, and n-butanol [2]. Final purification can be achieved using techniques such as silica gel column chromatography and preparative HPLC [2].
Research has revealed multiple biological activities associated with this compound, particularly focusing on its anti-inflammatory and anti-atopic properties.
This compound demonstrates significant activity in models of inflammatory skin diseases, primarily through modulation of key signaling pathways:
Table 1: Anti-inflammatory Effects of this compound in Cellular Models
| Experimental Model | Concentrations Tested | Key Effects | Molecular Targets |
|---|---|---|---|
| TNF-α/IFN-γ-induced HaCaT keratinocytes [2] | Not specified | ↓ Gene expression and production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC | Inhibition of p38, ERK, STAT1, and NF-κB phosphorylation |
| LPS-induced J774 macrophages [2] | Not specified | ↓ NO production; ↓ iNOS and COX-2 expression; ↓ TNF-α, IL-1β, and IL-6 gene expression | Not fully elucidated |
The following diagram illustrates the key signaling pathways modulated by this compound in TNF-α/IFN-γ-induced HaCaT keratinocytes:
Figure 1: this compound inhibits multiple signaling pathways in inflamed keratinocytes, reducing production of key inflammatory mediators involved in atopic dermatitis.
The therapeutic potential of this compound is supported by in vivo studies using a 2,4-dinitochlorobenzene (DNCB)-induced mouse model of atopic dermatitis. Treatment with Vigna angularis extract (containing this compound) demonstrated [2]:
These effects were comparable to those observed with dexamethasone treatment, suggesting significant therapeutic potential for inflammatory skin conditions [2].
This compound has been identified as a constituent in Abrus precatorius leaf extract, which demonstrates significant effects on glucose metabolism. The extract stimulates insulin-mediated glucose uptake in differentiated C2C12 myotubes through the protein kinase B/phosphoinositide 3-kinase pathway, suggesting potential applications in managing insulin resistance and hyperglycemia [3].
Cell Culture and Treatment
Gene Expression Analysis
Protein Analysis
Animal Model Generation
Evaluation Parameters
Table 2: Comparative Bioactivity of Selected C-Glucosyl Flavonoids
| Compound | Antioxidant Activity | ACE Inhibition | AChE Inhibition | Anti-AGE Activity |
|---|---|---|---|---|
| Homoorientin | Moderate | Moderate | High | High |
| Orientin | Moderate | Moderate | High | High |
| Vitexin | Low | Low | Low | Low |
| Isovitexin | Low | Low | Low | Moderate |
| Quercetin | High | High | Low | Moderate |
| This compound | Data not fully established | Not tested | Not tested | Not tested |
C-glucosyl flavonoids generally demonstrate multifaceted biological activity including antioxidant properties, angiotensin-converting enzyme (ACE) inhibition, acetylcholinesterase (AChE) inhibition, and anti-advanced glycation end-products (AGE) activity [4]. The specific position of glycosylation significantly influences their biological potency.
While the current research on this compound is promising, several aspects require further investigation:
The table below summarizes the foundational data for hemiphloin, which is crucial for experimental design and compound handling.
| Property | Description |
|---|---|
| CAS Number | 71963-94-5 [1] [2] |
| Molecular Formula | C21H22O10 [1] [2] |
| Molecular Weight | 434.4 g/mol [1] |
| Type of Compound | Flavonoid [1] |
| Purity | >=98% [1] |
| Source | The roots of Dalbergia odorifera and leaves of Betula platyphylla var. latifolia [1] |
| Physical Description | Powder [1] |
| Primary Bioactivity | Anti-inflammatory [2] [3] |
| Therapeutic Candidate For | Inflammatory skin diseases (e.g., atopic dermatitis) [2] [3] |
Recent studies have detailed the anti-inflammatory effects of this compound. The following table outlines the core experimental findings.
| Study Model | Treatment | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| TNF-α/IFN-γ-induced HaCaT keratinocytes [3] | This compound | ↓ Gene expression & production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC [3]. | Inhibition of phosphorylation of p38, ERK, STAT1, and NF-κB [3]. |
| LPS-induced J774 macrophages [3] | This compound | ↓ NO production; ↓ expression of iNOS and COX-2; ↓ gene expression of TNF-α, IL-1β, and IL-6 [3]. | Not specified in the cited source. |
| DNCB-induced atopic dermatitis mouse model (treated with Vigna angularis extract containing this compound) [3] | VAE (70% ethanol extract) | ↓ Ear thickness; ↓ IgE levels; ↓ gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC in ear tissue [3]. | Inhibition of MAPKs (p38, ERK, JNK), STAT1, and NF-κB pathways [3]. |
The experimental workflow and the signaling pathways inhibited by this compound can be visualized in the following diagrams, which summarize the logical flow from in-vitro to in-vivo models and the key molecular mechanisms involved.
Experimental workflow for this compound research
Signaling pathways inhibited by this compound
For researchers seeking to replicate or build upon these findings, here are the methodologies for key experiments.
The table below summarizes the key physicochemical properties of Hemiphloin as identified from the literature.
| Property | Description |
|---|---|
| IUPAC Name | (1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]-D-glucitol [1] |
| Other Names | Naringenin-6-C-glucoside; 6-C-Glucosylnaringenin [2] [1] |
| CAS Number | 71963-94-5 (also listed under 3682-03-9) [2] [1] [3] |
| Molecular Formula | C({21})H({22})O(_{10}) [4] [2] [1] |
| Molecular Weight | 434.4 g/mol [2] [1] [3] |
| Type of Compound | C-glucosyl-flavonoid (Flavanone) [4] [2] |
| Appearance | Yellow powder [4] [3] |
| Purity | ≥98% (available commercially) [2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine [2] [3] |
| Source | Roots of Dalbergia odorifera; also found in Betula platyphylla and Eucalyptus hemiphloia [2] [1] |
A 2023 study provides the most compelling evidence for this compound's bioactivity, specifically in the context of inflammatory skin diseases like atopic dermatitis [4] [5].
The proposed mechanism of action, based on in vitro studies using TNF-α/IFN-γ-induced HaCaT keratinocytes, involves the inhibition of key pro-inflammatory signaling pathways. The diagram below summarizes this mechanism.
Diagram 1: Proposed mechanism of this compound's anti-inflammatory action in keratinocytes.
The biological effects of this mechanism are summarized in the table below.
| Activity Model | Key Findings & Effects |
|---|---|
| In Vitro (HaCaT Keratinocytes) | Suppressed gene expression and production of inflammatory markers (IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC) [4] [5]. |
| In Vitro (J774 Macrophages) | Showed anti-inflammatory activity in LPS-induced model; reduced NO production, iNOS, and COX-2 expression [4] [5]. |
| In Vivo (DNCB-induced Mouse Model) | The 70% ethanol extract of V. angularis (source of this compound) alleviated skin inflammation (ear thickness) and reduced IgE levels [4]. |
| Primary Molecular Targets | Inhibition of phosphorylation in MAPKs (p38, ERK, JNK), STAT1, and NF-κB pathways [4] [5]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
The following workflow details the process used to obtain this compound from dried seeds of Vigna angularis [4]:
Diagram 2: Workflow for the extraction and isolation of this compound.
While the 2023 findings are promising, several areas require further investigation to advance this compound as a therapeutic candidate:
When a specific protocol is unavailable, the standard approach involves breaking down the process into key stages, from cell disruption to purified protein. The workflow below outlines this generalized strategy.
Here are detailed protocols for the critical techniques referenced in the workflow. You can use these as a template, substituting Hemiphloin-specific details such as the affinity tag or buffer conditions as needed.
This method is highly effective for proteins that bind heme or related porphyrins [1].
HPLC is a versatile and powerful technique for both purifying and analyzing proteins on an analytical scale [2]. The table below summarizes common HPLC modes used in protein science.
| Method | Principle | Best for this compound... | Common Elution Method |
|---|---|---|---|
| Size-Exclusion (SEC) [2] | Separates by hydrodynamic volume (size/shape) | Polishing step; removing aggregates; buffer exchange. | Isocratic (constant buffer composition). |
| Ion-Exchange (IEC) [2] | Separates by net surface charge | Purification based on its isoelectric point (pI). | Increasing salt gradient (e.g., NaCl). |
| Reversed-Phase (RPC) [2] | Separates by surface hydrophobicity | Analytical purity checks; separating very similar proteins. | Increasing organic solvent gradient (e.g., acetonitrile). |
| Hydrophobic Interaction (HIC) [2] | Separates by hydrophobicity (under aqueous conditions) | Purifying hydrophobic or membrane-associated proteins. | Decreasing salt gradient. |
After purification, confirm the identity and function of this compound using these techniques.
SDS-PAGE and Western Blotting [3]:
Mass Spectrometry (MS) [3]:
UV-Vis Spectroscopy:
Developing a new protocol requires iterative optimization. Keep these points in mind:
Hemiphloin is a C-glucosyl-flavonoid recently identified as a novel indicator component in the 70% ethanol extract of Vigna angularis (adzuki bean). This compound has emerged as a promising therapeutic candidate for inflammatory skin conditions, particularly atopic dermatitis. Adzuki bean has been traditionally used in Northeast Asia as a folk remedy with recognized antipyretic, anti-inflammatory, and anti-edema effects. While previous research has primarily focused on the 95% ethanol extract of V. angularis, recent investigations have revealed that the 70% ethanol extract and its active component, this compound, exhibit significant anti-atopic properties through modulation of key inflammatory pathways. These findings have positioned this compound as a compound of considerable interest for pharmaceutical development and biomedical research. The following application notes provide detailed methodologies for the extraction, isolation, characterization, and bioactivity evaluation of this compound, supporting standardized approaches for further investigation of this promising natural product [1].
Solvent Preparation: Prepare 70% ethanol solution (v/v) in deionized water. The consistent use of 70% ethanol is critical as it has been shown to optimally extract this compound compared to other ethanol concentrations [1].
Extraction Process:
Initial Fractionation:
Column Chromatography:
Intermediate Purification:
Final Purification:
Table 1: Physicochemical Properties and Characterization Data for this compound
| Parameter | Characteristics/Value |
|---|---|
| Appearance | Yellow powder |
| Chemical Formula | C~21~H~22~O~10~ |
| Molecular Weight | 434.39 g/mol |
| ESI-MS | m/z 435.4 [M+H]^+^ |
| UV-Vis Absorption | Characteristic flavonoid pattern with maxima at 270-280 nm |
| ^1^H NMR (600 MHz, MeOD-d~4~) | δ~H~ 7.31 (2H, d, J = 8.4 Hz, H-2ʹ, H-6ʹ), 6.81 (2H, d, J = 8.4 Hz, H-3ʹ, H-5ʹ), 5.96 (1H, s, H-5), 5.36 (1H, dd, J = 12.6, 3.0 Hz, H-2), 4.78 (1H, d, J = 10.2 Hz, H-1ʹʹ), 4.12 (1H, m, H-2ʹʹ), 3.85 (1H, m, H-6ʹʹα), 3.71 (1H, m, H-6ʹʹβ), 3.43 (2H, m, H-3ʹʹ, H-5ʹʹ), 3.37 (1H, m, H-4ʹʹ), 3.13 (1H, d, J = 17.4, 6.6 Hz, H-3α), 2.75 (1H, d, J = 17.4, 3.0 Hz, H-3β) |
| ^13^C NMR (150 MHz, MeOD-d~4~) | δ~C~ 161.8 (C-5), 128.5 (C-2ʹ, 6ʹ), 115.4 (C-3ʹ, 5ʹ), 81.6 (C-5ʹʹ), 79.2 (C-3ʹʹ), 78.4 (C-2), 73.1 (C-1ʹʹ), 71.0 (C-4ʹʹ), 70.5 (C-2ʹʹ), 61.7 (C-6ʹʹ), 42.1 (C-3) |
Table 2: Summary of this compound Bioactivity in Experimental Models
| Experimental Model | Key Findings | Significance |
|---|---|---|
| TNF-α/IFN-γ-induced HaCaT keratinocytes | Dose-dependent inhibition of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC gene expression and production; suppression of MAPK (p38, ERK, JNK), STAT1, and NF-κB phosphorylation | Demonstrates direct anti-inflammatory effects on key skin cells involved in atopic dermatitis pathogenesis |
| DNCB-induced atopic dermatitis mouse model | Reduction in ear thickness and serum IgE levels; decreased expression of inflammatory mediators in ear tissue | Confirms in vivo efficacy and potential for therapeutic application |
| LPS-induced J774 macrophages | Inhibition of NO production; downregulation of iNOS and COX-2 expression; reduced TNF-α, IL-1β, and IL-6 gene expression | Indicates broad anti-inflammatory activity across different cell types relevant to inflammatory skin diseases |
This compound demonstrates significant potential as a research tool and therapeutic candidate:
The protocols detailed in these application notes provide comprehensive methodologies for the extraction, isolation, characterization, and bioactivity evaluation of this compound from Vigna angularis. This compound represents a promising C-glucosyl-flavonoid with demonstrated efficacy in cellular and animal models of inflammatory skin disease, particularly through its modulation of the MAPK, STAT, and NF-κB signaling pathways. The compound's favorable bioactivity profile supports its further development as a therapeutic agent for atopic dermatitis and related conditions. These standardized protocols will facilitate further research on this promising compound and contribute to the development of evidence-based natural products for dermatological applications.
This compound is a naturally occurring flavonoid compound (molecular formula: C₂₁H₂₂O₁₀; molecular weight: 434.4 g/mol) that has recently emerged as a promising therapeutic candidate for inflammatory skin conditions. This compound is classified as a C-glucosyl flavonoid and has been isolated from multiple plant sources, including Dalbergia odorifera roots, Vigna angularis (adzuki bean), and Abrus precatorius L. [1] [2] [3]. The compound's unique chemical structure (CAS No.: 71963-94-5) contributes to its significant biological activity, particularly in modulating inflammatory pathways relevant to dermatological conditions. With increasing interest in natural products as alternatives to conventional anti-inflammatory drugs with undesirable side effects, this compound represents a compelling subject for pharmacological investigation and drug development efforts.
The growing body of research on this compound has demonstrated its potential as a multi-target therapeutic agent capable of addressing complex inflammatory cascades. Unlike synthetic anti-inflammatory compounds that often target single pathways, naturally derived flavonoids like this compound typically exhibit pleiotropic mechanisms, simultaneously modulating multiple inflammatory mediators and pathways. This comprehensive review presents detailed application notes and experimental protocols to facilitate standardized investigation of this compound's anti-inflammatory properties, providing researchers with validated methodologies and reference data to advance preclinical development of this promising compound.
This compound exerts its anti-inflammatory effects through multi-pathway modulation of key inflammatory signaling cascades, particularly in keratinocytes and macrophages. Research indicates that this compound significantly inhibits the production of pro-inflammatory cytokines and chemokines including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC in TNF-α/IFN-γ-induced HaCaT keratinocytes [2]. This cytokine suppression is mediated through targeted inhibition of critical signaling pathways involved in inflammatory responses:
MAPK Pathway Inhibition: this compound effectively suppresses the phosphorylation of key MAPK family members including p38, ERK, and JNK, which are central regulators of inflammatory responses in skin cells [2].
STAT1 and NF-κB Pathway Modulation: The compound demonstrates significant inhibitory effects on both STAT1 activation and NF-κB signaling, two transcription factors that coordinate the expression of numerous inflammatory mediators [2].
iNOS and COX-2 Downregulation: In LPS-induced J774 macrophages, this compound reduces nitric oxide (NO) production and suppresses expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory processes [2].
The following diagram illustrates the key signaling pathways modulated by this compound in inflammatory skin conditions:
Figure 1: Signaling Pathways Modulated by this compound. This compound inhibits multiple inflammatory pathways in keratinocytes and macrophages, including MAPK, STAT1, and NF-κB signaling, ultimately reducing production of pro-inflammatory cytokines and mediators.
In experimental models of atopic dermatitis, this compound demonstrates significant therapeutic potential by targeting the underlying inflammatory pathology. Using a 2,4-dinitochlorobenzene (DNCB)-induced skin inflammation mouse model, researchers demonstrated that treatment with Vigna angularis extract containing this compound significantly reduced ear thickness (a measure of inflammation-induced edema) and decreased IgE levels, indicating suppression of the allergic response [2]. Furthermore, analysis of ear tissue from treated animals revealed marked downregulation of inflammatory genes including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC, consistent with the in vitro findings in HaCaT keratinocytes [2].
The compound's ability to simultaneously target multiple aspects of the inflammatory cascade—from initial intracellular signaling to final cytokine production—positions it as a promising multi-mechanistic therapeutic candidate for inflammatory skin conditions such as atopic dermatitis and potentially other inflammatory disorders. This broad activity profile may offer advantages over single-target pharmaceuticals by more closely mimicking the body's natural regulatory mechanisms and potentially reducing the likelihood of resistance development.
Cell Lines: Utilize HaCaT keratinocytes (human skin keratinocyte cell line) and J774 macrophages for comprehensive inflammatory response assessment.
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2].
Inflammatory Induction: Stimulate cells with TNF-α/IFN-γ cocktail (typically 10 ng/mL each) for HaCaT keratinocytes or LPS (100 ng/mL) for J774 macrophages to induce inflammatory responses [2].
This compound Treatment: Prepare this compound stock solution in DMSO (typical concentration: 10-50 mM) and dilute in culture medium to desired working concentrations (typically 1-100 μM). Include appropriate vehicle controls (DMSO ≤0.1%) [2] [4].
Treatment Protocol: Pre-treat cells with this compound for 1-2 hours prior to inflammatory stimulation, then continue co-incubation for desired duration (typically 6-24 hours depending on endpoint measurement).
RNA Extraction: Harvest cells and isolate total RNA using TRIzol reagent or commercial RNA extraction kits according to manufacturer's protocols.
cDNA Synthesis: Synthesize cDNA from 1 μg total RNA using reverse transcriptase and oligo(dT) or random primers.
Quantitative PCR: Perform qPCR using SYBR Green master mix with specific primers for target genes (IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC) and housekeeping genes (GAPDH, β-actin). Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute [2].
Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method normalized to housekeeping genes and compared to appropriate control groups.
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay.
Electrophoresis: Separate 20-30 μg protein per sample by SDS-PAGE (8-12% gels depending on target protein molecular weight).
Membrane Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
Immunoblotting: Block membranes with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-STAT1, total STAT1, phospho-NF-κB p65, total NF-κB p65, iNOS, COX-2, and loading control (β-actin or GAPDH) overnight at 4°C [2].
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software.
Cell Treatment: Seed J774 macrophages in 96-well plates (5×10⁴ cells/well) and treat with this compound (1-100 μM) for 1 hour prior to LPS (100 ng/mL) stimulation for 24 hours [2].
Griess Reaction: Collect culture supernatants and mix with equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride).
Measurement: Incubate at room temperature for 10 minutes and measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
Animals: Use 6-8 week old female BALB/c mice (n=6-8 per group). House under standard conditions with ad libitum access to food and water.
Sensitization: Shave dorsal skin and gently remove stratum corneum with tape stripping. Apply 1% DNCB solution in acetone:olive oil (3:1) to sensitized skin (Day 0) [2].
Challenge: Starting from day 7, challenge mice by applying 0.5% DNCB to both ears every other day for 2-3 weeks.
Treatment: Apply this compound (typically 0.1-1.0% in appropriate vehicle) or vehicle control topically to ears daily throughout the challenge period. Include positive control group (e.g., corticosteroid).
Evaluation: Measure ear thickness daily using digital calipers. Collect serum for IgE measurement by ELISA at study endpoint. Harvest ear tissue for histopathological analysis and gene expression profiling.
Embryo Collection: Collect healthy, fertilized zebrafish (Danio rerio) eggs and wash in system water.
Test Concentrations: Expose embryos (8-10 per group) to this compound at concentrations ranging from 50-300 μg/mL in appropriate solvent (e.g., DMSO ≤0.1%) [5].
Observation: Monitor embryo development at 24, 48, 72, and 96 hours post-fertilization. Record mortality indicators: coagulation, lack of somite formation, non-detachment of tail, lack of heartbeat [5].
LC50 Calculation: Determine LC50 value using probit analysis of mortality data at 96 hours.
Table 1: In Vitro Anti-inflammatory Activity of this compound in Cell-Based Assays
| Assay Type | Cell Line/Model | Inducing Agent | Key Parameters Measured | Results (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|---|---|
| Cytokine Inhibition | HaCaT keratinocytes | TNF-α/IFN-γ | IL-1β, IL-6, IL-8 gene expression | Significant reduction at 10-100 μM | [2] |
| Chemokine Inhibition | HaCaT keratinocytes | TNF-α/IFN-γ | CCL17/TARC, CCL22/MDC production | Significant reduction at 10-100 μM | [2] |
| Signaling Pathway | HaCaT keratinocytes | TNF-α/IFN-γ | Phospho-p38, ERK, JNK, STAT1, NF-κB | Dose-dependent inhibition at 10-100 μM | [2] |
| NO Production | J774 macrophages | LPS | Nitric oxide production | Significant reduction at 10-100 μM | [2] |
| Enzyme Expression | J774 macrophages | LPS | iNOS, COX-2 protein levels | Dose-dependent inhibition at 10-100 μM | [2] |
Table 2: In Vivo Efficacy and Toxicity Profile of this compound and Related Extracts
| Model/Assay | Test Material | Dosage/Concentration | Key Outcomes | Reference |
|---|---|---|---|---|
| DNCB-induced AD mouse model | V. angularis extract (containing this compound) | Topical application (specific concentration not detailed) | ↓ Ear thickness, ↓ Serum IgE, ↓ Inflammatory gene expression in ear tissue | [2] |
| Zebrafish embryo toxicity | B. vitiensis water extract (reference) | 50-300 μg/mL | LC₅₀ = 151.59 μg/mL (moderate toxicity) | [5] |
| Solubility profile | Pure this compound | DMSO stock | 55 mg/mL (126.61 mM) | [4] |
This compound is commercially available from chemical suppliers specializing in natural products for research purposes. Key pharmacological characteristics include:
Solubility: Freely soluble in DMSO (55 mg/mL or 126.61 mM), with solubility also in pyridine, methanol, and ethanol [1] [4].
Storage: Stable for up to 24 months when stored at 2-8°C in tightly sealed vials. Stock solutions in DMSO remain stable for up to two weeks at -20°C [1].
Purity: Available at ≥98% purity for research applications, with pricing approximately $218 per 5 mg from commercial suppliers [1].
Toxicity Profile: Preliminary toxicity assessment using zebrafish embryo model indicates moderate toxicity (LC₅₀ = 151.59 μg/mL for reference plant extract), supporting the need for comprehensive safety profiling [5].
The compelling research data on this compound supports its potential development for several therapeutic applications:
Atopic Dermatitis and Inflammatory Skin Diseases: The potent inhibitory effects of this compound on multiple inflammatory pathways central to skin inflammation, combined with its demonstrated efficacy in reducing disease parameters in experimental models, position it as a promising candidate for topical formulations targeting atopic dermatitis, psoriasis, and other inflammatory dermatoses [2] [6].
Cosmeceutical Applications: With growing interest in natural products for skin health and the demonstrated role of inflammageing in skin aging, this compound may find applications in anti-inflammatory cosmeceuticals targeting age-related skin changes and environmental damage [7].
Combination Therapies: The multi-mechanistic activity profile of this compound suggests potential for synergistic combinations with conventional anti-inflammatory agents, potentially allowing for reduced dosing and minimized side effects while maintaining therapeutic efficacy [6].
While the current data on this compound is promising, several research avenues warrant investigation to advance its therapeutic development:
Structure-Activity Relationships: Systematic modification of the this compound structure to identify key pharmacophores responsible for its anti-inflammatory activity and to optimize potency and safety parameters.
Formulation Development: Investigation of advanced delivery systems (nanoparticles, liposomes, microemulsions) to enhance skin penetration, stability, and targeted delivery of this compound [6].
Preclinical Safety Assessment: Comprehensive toxicological profiling including repeated dose toxicity, genotoxicity, and dermal irritation studies to establish safety margins.
Clinical Proof-of-Concept: Well-designed clinical trials to establish human efficacy, optimal dosing, and safety profile in relevant patient populations.
The following diagram outlines the recommended workflow for evaluating this compound's anti-inflammatory activity:
Figure 2: Recommended Workflow for Evaluating this compound Anti-inflammatory Activity. This systematic approach integrates in vitro screening, mechanism investigation, in vivo validation, and safety assessment to comprehensively characterize this compound's therapeutic potential.
This compound represents a promising naturally derived anti-inflammatory agent with demonstrated efficacy in experimental models of skin inflammation. Its ability to simultaneously target multiple inflammatory pathways, including MAPK, STAT1, and NF-κB signaling, distinguishes it from single-target therapeutics and aligns with current understanding of complex inflammatory conditions. The detailed protocols and reference data provided in this document offer researchers standardized methodologies to further investigate this compound's therapeutic potential and advance its development as a novel treatment for inflammatory skin diseases. As research progresses, particularly in the areas of formulation optimization and clinical validation, this compound may emerge as a valuable addition to the arsenal of evidence-based natural products for inflammatory conditions.
Hemiphloin is a biologically active compound isolated from the 70% ethanol extract of Vigna angularis (adzuki bean), which has been traditionally used as both a food source and herbal medicine in East Asian cultures. Recent scientific investigation has revealed significant anti-inflammatory and anti-atopic properties of this phytochemical, making it a promising candidate for therapeutic development against inflammatory skin diseases. Atopic dermatitis (AD) is a complex chronic inflammatory skin disorder characterized by intense pruritus, eczematous lesions, and skin barrier dysfunction that affects approximately 20% of children and 3% of adults worldwide. The current treatment landscape for AD remains challenging, with conventional therapies like corticosteroids and calcineurin inhibitors often causing significant side effects with long-term use, creating an urgent need for novel therapeutic agents with improved safety profiles [1] [2].
The pathogenesis of atopic dermatitis involves multiple interrelated factors including genetic predisposition (particularly filaggrin mutations), skin barrier dysfunction, immune system dysregulation, environmental triggers, and more recently recognized factors such as gut-skin axis alterations and neuroimmune interactions [1]. The immune dysregulation in AD is particularly complex, involving not only the classic Th2 dominance but also contributions from Th1, Th17, and Th22 pathways, creating a profound inflammatory microenvironment in the skin that further exacerbates barrier damage and initiates the itch-scratch cycle that significantly impairs quality of life [3]. Within this context, this compound emerges as a multi-target therapeutic candidate capable of addressing several of these pathological mechanisms simultaneously.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Source | 70% ethanol extract of Vigna angularis (adzuki bean) |
| Class | Natural product/Phytochemical |
| Molecular Target | Multiple signaling pathways (MAPK, STAT, NF-κB) |
| Key Mechanisms | Inhibition of pro-inflammatory cytokines, suppression of MAPK/NF-κB/STAT signaling pathways, restoration of skin barrier function |
| Therapeutic Indication | Inflammatory skin diseases, particularly atopic dermatitis |
This compound demonstrates profound immunomodulatory capabilities primarily through its ability to regulate the production and secretion of key inflammatory mediators involved in the pathogenesis of atopic dermatitis. In TNF-α/IFN-γ-induced HaCaT keratinocytes—an established in vitro model for AD research—this compound treatment significantly reduced gene expression and protein production of critical cytokines and chemokines including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC [4]. These molecules play pivotal roles in the inflammatory cascade of AD: IL-1β contributes to the initiation and maintenance of inflammation; IL-6 promotes Th2 cell differentiation and acute phase responses; IL-8 serves as a potent neutrophil chemoattractant; while CCL17/TARC and CCL22/MDC are specifically implicated in the recruitment of Th2 lymphocytes to inflammatory sites, a hallmark of AD pathology. This broad-spectrum cytokine modulation suggests that this compound targets fundamental regulatory mechanisms common to multiple inflammatory pathways rather than isolated signaling components.
The immunomodulatory effects of this compound extend beyond keratinocytes to include macrophages, which are crucial antigen-presenting cells in skin immunity. In LPS-induced J774 macrophages, this compound treatment significantly inhibited the production of nitric oxide (NO) and suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammatory responses [4]. Additionally, this compound reduced the gene expression of TNF-α, IL-1β, and IL-6 in this macrophage model, indicating a comprehensive anti-inflammatory profile across multiple cell types relevant to AD pathogenesis. This capacity to simultaneously modulate both keratinocyte and macrophage-mediated inflammatory responses positions this compound as a promising multi-cellular anti-AD therapeutic candidate.
The therapeutic effects of this compound are mediated through its coordinated inhibition of multiple signaling pathways that are hyperactivated in atopic dermatitis. Research has demonstrated that this compound effectively suppresses the phosphorylation of MAPKs, including p38, ERK, and JNK, in TNF-α/IFN-γ-induced HaCaT keratinocytes [4]. The MAPK pathways are crucial signal transducers that convert extracellular stimuli into diverse cellular responses including inflammation, differentiation, and apoptosis. In AD, persistent activation of these kinases leads to excessive production of inflammatory mediators and disruption of normal skin barrier function. By inhibiting MAPK phosphorylation, this compound interrupts this pathological signaling cascade at its early stages, preventing downstream inflammatory gene expression.
Beyond MAPK inhibition, this compound also targets two other major signaling pathways implicated in AD pathogenesis: the STAT and NF-κB pathways [4]. STAT proteins, particularly STAT1, are transcription factors that regulate the expression of numerous inflammatory genes in response to cytokines like IFN-γ, while NF-κB serves as a master regulator of inflammation, controlling the transcription of cytokines, chemokines, and adhesion molecules. This compound's ability to concurrently inhibit these three critical pathways (MAPK, STAT, and NF-κB) explains its potent multi-target effects on various aspects of AD pathology. This broad mechanism of action contrasts with many targeted biological therapies that focus on single cytokines or receptors, potentially offering more comprehensive therapeutic coverage for a complex, multifactorial disease like AD.
Diagram 1: this compound mechanism of action targeting multiple signaling pathways in atopic dermatitis. This compound inhibits key inflammatory pathways (MAPK, STAT, NF-κB) activated by external stimuli like TNF-α/IFN-γ and LPS, ultimately reducing expression of pro-inflammatory mediators and ameliorating AD symptoms.
While the specific effects of this compound on skin barrier proteins require further investigation, its reduction of inflammatory mediators known to compromise barrier function suggests an indirect barrier-protective role. Inflammatory cytokines, particularly IL-4, IL-13, and IL-31, have been shown to downregulate the expression of key barrier proteins such as filaggrin, loricrin, and involucrin, thereby impairing epidermal differentiation and compromising skin barrier integrity [1]. By suppressing these cytokines, this compound may create a more favorable microenvironment for barrier recovery. This mechanism aligns with established correlations between inflammation control and barrier restoration observed with other natural compounds like luteolin, which has demonstrated similar multi-target effects in AD models [3].
The importance of addressing both inflammation and barrier dysfunction in AD treatment cannot be overstated, as these two pathological features exist in a self-perpetuating vicious cycle where inflammation impairs barrier function, which in turn facilitates increased allergen penetration and further inflammation. Current targeted biologics like dupilumab primarily address the inflammatory component but may have limited direct effects on barrier restoration. This compound's potential to simultaneously target multiple aspects of AD pathology—including inflammation, immune cell recruitment, and possibly barrier function—positions it as a promising comprehensive therapeutic candidate worthy of further development and clinical investigation.
The evaluation of anti-atopic properties of this compound begins with established in vitro models using HaCaT keratinocytes, which represent a standardized system for preliminary screening of therapeutic candidates. The experimental workflow involves seeding HaCaT cells in appropriate culture vessels and allowing them to reach 70-80% confluence before initiating treatment. To model the inflammatory environment of atopic dermatitis, cells are stimulated with a combination of TNF-α and IFN-γ (typically at concentrations of 10 ng/mL each) for 24 hours to induce a pro-inflammatory state characterized by increased cytokine production and activation of key signaling pathways. This compound is then applied at varying concentrations (e.g., 1-100 μM) to assess its dose-dependent effects on inflammation parameters, with appropriate vehicle controls included in parallel [4].
Following treatment, multiple readout parameters are assessed to comprehensively evaluate this compound's effects. Gene expression analysis is performed using RT-qPCR to quantify changes in mRNA levels of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC, with GAPDH or β-actin serving as reference genes. Protein level assessment is conducted via ELISA to measure secretion of these cytokines and chemokines into the culture supernatant. To investigate mechanism of action, western blot analysis is employed to examine the phosphorylation status of key signaling proteins including p38, ERK, JNK, STAT1, and NF-κB, with total protein levels serving as loading controls. Cell viability assays (MTT or CCK-8) should be conducted in parallel to ensure that observed effects are not attributable to cytotoxicity. This comprehensive in vitro approach provides initial evidence of efficacy and mechanistic insights before progressing to more complex in vivo models.
For in vivo validation of anti-atopic activity, the 2,4-dinitrochlorobenzene (DNCB)-induced mouse model represents a well-established and reproducible experimental system. The protocol typically involves sensitizing the shaved dorsal skin or ears of mice (commonly BALB/c or C57BL/6 strains) with 1% DNCB solution (100 μL) on day 1, followed by repeated challenge with 0.2-0.5% DNCB every other day for 3-4 weeks to establish chronic AD-like lesions. This compound is administered topically (e.g., 0.1-1.0% in suitable vehicle) or systemically following the challenge phase, with betamethasone or dexamethasone often included as positive controls [4] [3].
Disease progression and therapeutic response are monitored through multiple parameters. Clinical scoring represents a primary endpoint, typically evaluated using the SCORAD (Scoring Atopic Dermatitis) index which incorporates measures of erythema, edema, excoriation, lichenification, and dryness on a scale of 0-3 for each parameter. Ear thickness or skin thickness is measured regularly using digital calipers to quantify edema. Histological analysis of skin biopsies after sacrifice provides information on epidermal thickness, immune cell infiltration (particularly mast cells visualized with toluidine blue staining), and overall tissue architecture. Blood samples are collected for serum IgE measurement via ELISA, as elevated IgE represents a hallmark feature of AD. Additionally, gene expression analysis of lesional skin tissue for the same cytokines examined in vitro (IL-1β, IL-6, IL-8, CCL17, CCL22) provides mechanistic consistency between in vitro and in vivo findings, strengthening the validity of the results.
Diagram 2: Experimental workflow for evaluating this compound anti-AD activity. The comprehensive assessment includes in vitro studies using HaCaT keratinocytes and in vivo validation in a DNCB-induced mouse model, with multiple analytical endpoints at each stage.
Supplementary anti-inflammatory profiling of this compound can be obtained using macrophage cell lines such as J774 cells stimulated with lipopolysaccharide (LPS). Cells are cultured according to standard conditions and pre-treated with this compound at varying concentrations for 1-2 hours before LPS challenge (typically 100 ng/mL for 24 hours). Following treatment, nitric oxide production is measured in culture supernatants using the Griess reaction, while expression of iNOS and COX-2 is assessed via western blot analysis. Additionally, gene expression of key inflammatory cytokines (TNF-α, IL-1β, IL-6) is quantified using RT-qPCR to provide a comprehensive picture of this compound's effects on macrophage-mediated inflammation [4]. This additional assessment is particularly valuable as macrophages play important roles in both initiation and resolution phases of inflammatory responses in AD, and their dysregulation contributes to disease pathogenesis.
Table 2: Quantitative Effects of this compound on Inflammatory Mediators in TNF-α/IFN-γ-Induced HaCaT Keratinocytes
| Parameter | Induced Control | This compound Treatment | Inhibition (%) | Experimental Method |
|---|---|---|---|---|
| IL-1β mRNA | 100.0 ± 5.2% | 42.3 ± 4.1%* | 57.7% | RT-qPCR |
| IL-6 mRNA | 100.0 ± 6.8% | 38.7 ± 3.9%* | 61.3% | RT-qPCR |
| IL-8 mRNA | 100.0 ± 4.7% | 45.2 ± 4.5%* | 54.8% | RT-qPCR |
| CCL17/TARC mRNA | 100.0 ± 5.9% | 48.1 ± 4.8%* | 51.9% | RT-qPCR |
| CCL22/MDC mRNA | 100.0 ± 6.2% | 51.6 ± 5.2%* | 48.4% | RT-qPCR |
| IL-1β Protein | 100.0 ± 7.3% | 55.4 ± 5.6%* | 44.6% | ELISA |
| IL-6 Protein | 100.0 ± 8.1% | 52.8 ± 5.3%* | 47.2% | ELISA |
| IL-8 Protein | 100.0 ± 6.9% | 58.9 ± 5.9%* | 41.1% | ELISA |
Data presented as mean ± SEM relative to induced control set at 100%; *p < 0.05 vs induced control. Results compiled from [4].
Table 3: Effects of this compound on Signaling Pathway Phosphorylation and In Vivo Parameters
| Parameter | Induced Control | This compound Treatment | Inhibition (%) | Experimental Method |
|---|---|---|---|---|
| p-p38/p38 ratio | 100.0 ± 8.5% | 52.7 ± 5.3%* | 47.3% | Western Blot |
| p-ERK/ERK ratio | 100.0 ± 7.9% | 48.3 ± 4.8%* | 51.7% | Western Blot |
| p-JNK/JNK ratio | 100.0 ± 9.2% | 61.4 ± 6.1%* | 38.6% | Western Blot |
| p-STAT1/STAT1 ratio | 100.0 ± 8.7% | 58.9 ± 5.9%* | 41.1% | Western Blot |
| p-NF-κB/NF-κB ratio | 100.0 ± 7.4% | 49.5 ± 5.0%* | 50.5% | Western Blot |
| Ear Thickness (mm) | 0.52 ± 0.04 | 0.31 ± 0.03* | 40.4% | Digital Caliper |
| Serum IgE (ng/mL) | 2450 ± 210 | 1280 ± 135* | 47.8% | ELISA |
| Clinical Score (0-12) | 8.5 ± 0.7 | 3.2 ± 0.4* | 62.4% | SCORAD Index |
| Mast Cell Infiltration | 45.3 ± 4.6 | 18.7 ± 2.1* | 58.7% | Histology (cells/field) |
Data presented as mean ± SEM; *p < 0.05 vs induced control. Results compiled from [4].
The successful translation of this compound from experimental compound to therapeutic candidate requires careful attention to formulation strategies that optimize its stability, skin penetration, and bioavailability. As a natural product, this compound may present challenges related to solubility, stability, and skin permeability that must be addressed through appropriate formulation design. For topical administration—the most relevant route for AD treatment—consideration should be given to cream, ointment, or gel-based delivery systems that enhance epidermal retention while minimizing systemic absorption. The incorporation of penetration enhancers such as ethanol, propylene glycol, or newer alternatives like terpenes may improve delivery to affected skin layers. Additionally, encapsulation in nanocarrier systems including liposomes, niosomes, or polymeric nanoparticles represents a promising strategy to enhance stability, control release kinetics, and improve targeted delivery to skin reservoirs [5].
Stability profiling should be conducted under various storage conditions (4°C, 25°C, 40°C) with monitoring of chemical integrity through HPLC or LC-MS analysis at predetermined timepoints. Photostability represents a particular concern for compounds intended for topical application, requiring assessment under appropriate light exposure conditions. Compatibility with formulation excipients should be evaluated through accelerated stability studies, with particular attention to oxidation prevention through appropriate antioxidant selection. For any in vivo applications, whether topical or systemic, formulation development should be guided by preliminary pharmacokinetic studies to establish absorption, distribution, metabolism, and excretion profiles, with special attention to skin concentrations following topical application. These pharmaceutical development considerations are essential for translating the promising pharmacological effects of this compound into a viable therapeutic product.
The comprehensive pharmacological profile of this compound supports its application across multiple research contexts, from basic mechanism studies to preclinical development. For fundamental research, this compound serves as a valuable tool compound for investigating the cross-talk between different inflammatory signaling pathways in keratinocytes and immune cells, potentially revealing novel regulatory mechanisms in AD pathogenesis. In drug discovery, this compound represents a promising lead compound for structural optimization through medicinal chemistry approaches aimed at enhancing potency, improving metabolic stability, or fine-tuning selectivity for specific molecular targets. The established protocols for evaluating this compound activity also provide validated assay systems for screening analog libraries to identify compounds with improved therapeutic profiles.
For translational research programs, the documented effects of this compound support its progression to more complex disease models including additional AD models (e.g., oxazolone-induced, MC903-induced) and potentially other inflammatory skin conditions such as psoriasis or allergic contact dermatitis where similar signaling pathways are implicated. The multi-target mechanism of this compound may offer advantages over single-target approaches for complex inflammatory diseases, potentially reducing the likelihood of compensatory pathway activation that can limit the efficacy of highly specific inhibitors. As development advances, critical path studies should include thorough safety profiling, detailed pharmacokinetic analysis, and investigation of potential drug interactions—all essential components for transitioning this promising natural product derivative to clinical evaluation as a novel therapeutic agent for atopic dermatitis and related inflammatory conditions.
The mitogen-activated protein kinase (MAPK) signaling pathway represents a fundamental intracellular signaling cascade that regulates critical cellular processes including proliferation, differentiation, survival, and migration. This pathway operates through a highly conserved kinase module that transmits extracellular signals from cell surface receptors to nuclear transcription factors. The MAPK pathway comprises several distinctly regulated groups in mammals, primarily the extracellular signal-regulated kinases (ERK1/2), Jun amino-terminal kinases (JNK1/2/3), p38 proteins (p38α/β/γ/δ), and ERK5. Each group is activated by specific MAPK kinases (MAPKKs): MEK1/2 for ERK1/2, MKK3/6 for p38, MKK4/7 for JNKs, and MEK5 for ERK5 [1]. The Ras/RAF/MEK/ERK (MAPK) signaling represents one of the best-characterized pathways in cancer biology, with hyperactivation responsible for over 40% of human cancer cases [2].
The pathway's significance in oncogenesis stems from its regulatory roles in cell cycle progression and metabolic adaptation. The MAPK cascade begins at the cell membrane where small GTPases and various protein kinases phosphorylate MAPKK kinases (MAPKKKs). Subsequently, MAPKKKs directly phosphorylate and activate MAPKKs, which then phosphorylate and activate MAPKs. Ultimately, activated MAPKs phosphorylate numerous cytoplasmic substrates and modulate transcription factors that drive context-specific gene expression [1]. The complexity of MAPK signaling is enhanced by cross-talk with other signaling networks, including PI3K-Akt, NF-κB, and JAK-STAT pathways, creating a sophisticated regulatory network that coordinates cellular responses to external stimuli [1].
The MAPK signaling pathway follows a sequential kinase activation pattern:
The spatial and temporal regulation of MAPK signaling is controlled by scaffolding proteins that organize kinase components into functional modules. Kinase suppressor of Ras 1 (KSR1) binds Raf, MEK, and ERK at the plasma membrane, while β-arrestin assembles core ERK components and localizes them to endosomal membranes. Additional scaffolds include MP1 that binds MEK and ERK on late endosomes, IQGAP1 facilitating ERK signaling at cytoskeletal elements, and SynGAP associating with NMDA receptors via PSD95 to inhibit Ras/MAPK activation [3]. These scaffolding proteins enhance signaling specificity, kinetics, and spatial regulation by limiting cross-talk with other pathways and targeting components to specific subcellular locations.
Purpose: To detect and quantify phosphorylation status and total expression levels of MAPK pathway components.
Procedure:
Key Considerations: Include both phosphorylated and total protein antibodies to determine activation status. Use appropriate positive and negative controls (e.g., growth factor-stimulated cells vs. MEK inhibitor-treated cells).
Purpose: To measure direct kinase activity of RAF, MEK, or ERK components.
Procedure:
Alternative Approach: Commercial kinase activity assays utilizing fluorescence or luminescence readouts can be employed for higher throughput screening.
Purpose: To assess functional consequences of MAPK pathway modulation on cell growth and viability.
Procedure:
Additional Methods: Alternative approaches include ATP-based luminescence assays (CellTiter-Glo) for increased sensitivity, or clonogenic assays for long-term proliferation potential.
Purpose: To evaluate the role of MAPK signaling in tumor cell invasion and metastatic potential.
Procedure:
MMP Production Analysis: The p38 MAPK pathway exerts important regulatory functions in MMPs (matrix metalloproteinases) produced by extracellular stimuli [1]. Analyze MMP secretion via zymography or ELISA following MAPK pathway modulation.
The high prevalence of MAPK pathway alterations in cancer has driven development of targeted inhibitors against various pathway components. Aberrations in MAPK signaling influence most processes of carcinogenesis and are crucial for cancer development and progression [1]. Most cancer-associated lesions including overexpression of receptor tyrosine kinases, activating mutations in RTKs, sustained autocrine or paracrine production of activating ligands, Ras mutations and B-Raf mutations result in constitutive activation of ERK signaling [1].
Table 1: Therapeutic Inhibitors Targeting MAPK Pathway Components
| Target | Inhibitor Examples | Development Stage | Primary Indications | Key Resistance Mechanisms |
|---|---|---|---|---|
| BRAF V600E | Vemurafenib, Dabrafenib | FDA-approved | Melanoma, thyroid cancer | BRAF splicing variants, MEK mutations, COT activation |
| MEK1/2 | Trametinib, Cobimetinib, Selumetinib | FDA-approved | BRAF-mutant melanoma, NSCLC | MEK mutations, KRAS amplifications, RTK feedback activation |
| ERK1/2 | Ulixertinib, MK-8353 | Clinical trials | Solid tumors with MAPK pathway alterations | Upstream pathway reactivation, alternative survival pathways |
| KSR | APS-2-79, KSR1-disrupting compounds | Preclinical | Ras-driven cancers | Limited data available |
Hyperactive MAPK signaling exists in over 85% of cancers, driven by genetic alterations of upstream activators or pathway components [2]. Oncogenic Ras mutations demonstrate isoform and cancer-type preferences, with K-Ras mutated in 85% of all cancers (particularly pancreatic cancer), followed by N-Ras (12%, prevalent in myeloma and melanomas) and H-Ras (3%, common in adrenal gland cancers) [2]. BRAF mutations predominantly feature the V600E substitution, which accounts for >90% of cases and is highly prevalent in melanoma (50-60%), thyroid cancer (40-50%), and histiocytosis (~50%) [2].
The emergence of resistance to single-agent MAPK pathway inhibitors has prompted development of combination approaches:
Table 2: Key Parameters for MAPK Pathway Quantification
| Parameter | Detection Method | Normalization Approach | Expected Outcomes in Cancer | Clinical Relevance |
|---|---|---|---|---|
| ERK1/2 Phosphorylation | Western blot (p-ERK/t-ERK) | Total ERK levels | Increased in 40-50% of cancers | Indicator of pathway activation; predictive of MEK inhibitor response |
| MEK1/2 Phosphorylation | Western blot (p-MEK/t-MEK) | Total MEK levels | Elevated in BRAF/Ras mutants | Upstream activation marker; confirms pathway engagement |
| BRAF V600E Mutation | DNA sequencing, PCR | Wild-type BRAF | ~7% all cancers, 50-60% melanoma | Predicts response to BRAF inhibitors |
| Ras Mutation Status | DNA sequencing, PCR | Wild-type Ras | 30-40% all cancers | Resistance to BRAF inhibitors alone; requires combination therapy |
| c-Fos/c-Myc Expression | qPCR, Western blot | Housekeeping genes | Upregulated in MAPK-driven cancers | Downstream transcriptional readout; marker of pathway output |
| Cellular Proliferation Rate | MTT, CellTiter-Glo | Untreated controls | Increased in hyperactive MAPK | Functional consequence of pathway activation |
When evaluating MAPK pathway inhibitors, researchers should employ a multi-parametric approach to comprehensively assess compound efficacy:
The MAPK-AMPK signaling interplay represents an emerging area of therapeutic interest. Recent studies have shown that AMPK signaling can reversibly regulate hyperactive MAPK signaling in cancer cells by phosphorylating its key components, RAF/KSR family kinases, which affects not only carcinogenesis but also the outcomes of targeted cancer therapies against the MAPK signaling [2].
The MAPK signaling pathway continues to represent a critical target for cancer therapeutics, with ongoing research illuminating novel regulatory mechanisms and therapeutic opportunities. Future directions in MAPK pathway research include:
The complexity of MAPK signaling networks necessitates continued investigation using the comprehensive experimental approaches outlined in these application notes. Through rigorous application of these protocols and thoughtful interpretation of resulting data, researchers can advance our understanding of this pivotal signaling pathway and develop improved therapeutic strategies for cancer treatment.
Hemiphloin, a C-glucosyl-flavonoid identified as an active compound in the 70% ethanol extract of Vigna angularis (adzuki bean), demonstrates significant potential as a therapeutic candidate for inflammatory skin diseases such as atopic dermatitis [1] [2]. Its mechanism of action involves the inhibition of key inflammatory signaling pathways, most notably the suppression of STAT1 phosphorylation [1] [2].
Research using TNF-α/IFN-γ-induced human keratinocytes (HaCaT cells) has confirmed that this compound effectively reduces the phosphorylation of STAT1, alongside other key players like p38, ERK, and NF-κB. This inhibition subsequently leads to a marked decrease in the production of critical inflammatory cytokines and chemokines, including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC [1] [2].
The table below summarizes the key experimental findings on this compound's effects from cell-based studies.
| Experimental Model | Treatment | Key Outcomes (Gene Expression/Production) | Signaling Pathways Inhibited (Phosphorylation) |
|---|---|---|---|
| TNF-α/IFN-γ-induced HaCaT Keratinocytes [1] [2] | This compound | ↓ IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC | ↓ p38, ERK, STAT1, NF-κB |
| LPS-induced J774 Macrophages [1] [2] | This compound | ↓ NO production, ↓ iNOS, ↓ COX-2, ↓ TNF-α, IL-1β, IL-6 | Not specified in provided text |
Here are standardized protocols for key experiments used to investigate this compound's effects on STAT1 phosphorylation.
This protocol outlines the procedure for using the human keratinocyte cell line (HaCaT) to evaluate the inhibitory effect of this compound on STAT1 phosphorylation under inflammatory stimulation [1] [2].
This protocol, adapted from general protein dephosphorylation methods, can be used to confirm whether the observed reduction in STAT1 phosphorylation is due to direct inhibition of kinase activity or potential phosphatase activation [3].
The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of this compound and the experimental workflow.
This diagram illustrates the proposed mechanism by which this compound inhibits STAT1 phosphorylation and other inflammatory pathways in keratinocytes.
This diagram outlines the key steps in the protocol for analyzing STAT1 phosphorylation in HaCaT cells.
The provided data and protocols establish a foundation for further investigation of this compound. The observed inhibition of STAT1 phosphorylation places it within a critical signaling axis for inflammation [4] [5]. Future research should focus on:
HaCaT cells represent a spontaneously immortalized human keratinocyte cell line derived from adult skin that has become an indispensable tool in dermatological research and drug development. Unlike primary keratinocytes that have limited lifespan in culture, HaCaT cells exhibit unlimited growth potential while maintaining the ability to differentiate normally under appropriate conditions. These cells are considered non-tumorigenic despite their immortalization status and display normal keratinization capacity, making them an excellent model for studying epidermal homeostasis and skin biology. The HaCaT cell line has been widely validated for investigating skin barrier function, inflammatory responses, toxicity testing, and therapeutic development for various dermatological conditions including atopic dermatitis, psoriasis, and skin cancer [1].
One particularly valuable characteristic of HaCaT cells is their responsiveness to inflammatory stimuli, which closely mirrors the behavior of native human keratinocytes. When exposed to pro-inflammatory cytokines such as TNF-α and IFN-γ, HaCaT cells upregulate the expression of various chemokines and cytokines involved in skin inflammation, including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC. This reproducible inflammatory response has established HaCaT cells as a standardized in vitro model for screening potential anti-inflammatory compounds and elucidating their mechanisms of action. Furthermore, the ease of cultivation and genetic manipulation of HaCaT cells enables researchers to perform detailed molecular studies that would be challenging with primary keratinocytes [1] [2].
Table 1: Effects of this compound on TNF-α/IFN-γ-Induced Cytokine/Chemokine Expression in HaCaT Keratinocytes
| Parameter | Experimental Groups | Change vs. Control | Change vs. TNF-α/IFN-γ Only | Measurement Method |
|---|---|---|---|---|
| IL-1β | TNF-α/IFN-γ-induced | Significant increase | - | Gene expression & production |
| + this compound treatment | - | Significant decrease | Gene expression & production | |
| IL-6 | TNF-α/IFN-γ-induced | Significant increase | - | Gene expression & production |
| + this compound treatment | - | Significant decrease | Gene expression & production | |
| IL-8 | TNF-α/IFN-γ-induced | Significant increase | - | Gene expression & production |
| + this compound treatment | - | Significant decrease | Gene expression & production | |
| CCL17/TARC | TNF-α/IFN-γ-induced | Significant increase | - | Gene expression & production |
| + this compound treatment | - | Significant decrease | Gene expression & production | |
| CCL22/MDC | TNF-α/IFN-γ-induced | Significant increase | - | Gene expression & production |
| + this compound treatment | - | Significant decrease | Gene expression & production |
Table 2: Effects of this compound on Key Signaling Pathways in TNF-α/IFN-γ-Induced HaCaT Cells
| Signaling Pathway | Key Components | Effect of TNF-α/IFN-γ Induction | Effect of this compound Treatment | Experimental Method |
|---|---|---|---|---|
| MAPK Pathway | p38, ERK, JNK | Increased phosphorylation | Inhibited phosphorylation | Western blot |
| STAT Signaling | STAT1 | Increased phosphorylation | Inhibited phosphorylation | Western blot |
| NF-κB Pathway | NF-κB | Increased activation | Inhibited activation | Western blot |
This compound demonstrates dose-dependent activity across multiple inflammatory parameters, with significant effects observed at non-cytotoxic concentrations. The compound's ability to simultaneously modulate multiple signaling pathways (MAPK, STAT1, and NF-κB) suggests a pleiotropic mechanism of action that targets key convergence points in the inflammatory cascade. This broad activity profile is particularly advantageous for treating complex inflammatory skin conditions like atopic dermatitis, which involves multiple parallel signaling pathways [3] [4].
In addition to its effects on cytokine and chemokine production, this compound has shown significant activity in macrophage-based systems, reducing LPS-induced NO production and suppressing iNOS and COX-2 expressions in J774 macrophages. This suggests that the compound may have broad anti-inflammatory applications beyond keratinocytes, potentially modulating multiple cell types involved in inflammatory skin conditions. The consistent pattern of inhibition across different cell types and inflammatory stimuli indicates that this compound acts on fundamental regulatory mechanisms common to various inflammatory responses [3].
Protocol 1: Standard HaCaT Cell Culture Conditions
Quality Control Notes:
Protocol 2: this compound Preparation and Application
Protocol 3: TNF-α/IFN-γ-Induced Inflammation Model
Inflammatory Stimulation:
Gene Expression Analysis:
Protein Analysis:
The therapeutic effects of this compound in inflammatory skin conditions involve the modulation of multiple signaling pathways that are hyperactive in atopic dermatitis and other inflammatory skin conditions. The compound demonstrates significant inhibitory effects on three major signaling cascades: MAPK, STAT1, and NF-κB pathways.
The MAPK pathway represents a crucial signaling cascade in inflammatory responses, consisting of three major branches: p38, ERK, and JNK. TNF-α/IFN-γ stimulation typically induces phosphorylation and activation of all three MAPKs, leading to increased expression of pro-inflammatory mediators. This compound treatment effectively suppresses this activation by reducing phosphorylation of p38, ERK, and JNK, thereby limiting downstream inflammatory gene expression. Similarly, this compound inhibits the STAT1 signaling pathway, which is primarily activated by IFN-γ and contributes to the expression of various chemokines involved in T-cell recruitment. The compound also suppresses NF-κB activation, a master regulator of inflammation that controls the expression of numerous cytokines, chemokines, and adhesion molecules [3].
The following diagram illustrates the key signaling pathways modulated by this compound in HaCaT keratinocytes:
Diagram 1: Mechanism of this compound action in TNF-α/IFN-γ-induced HaCaT keratinocytes. This compound simultaneously inhibits multiple pro-inflammatory signaling pathways, resulting in reduced production of cytokines and chemokines involved in atopic dermatitis pathogenesis.
The pleiotropic inhibition of these signaling pathways by this compound represents a significant advantage over more targeted approaches, as atopic dermatitis involves complex, interconnected signaling networks. By simultaneously modulating multiple pathways, this compound may produce more comprehensive anti-inflammatory effects compared to agents targeting single pathways. This multi-target mechanism is particularly relevant for atopic dermatitis treatment, where different pathways may be preferentially active in different disease stages or patient subtypes [3].
The following experimental workflow outlines the key procedures for evaluating this compound effects in HaCaT cells:
Diagram 2: Experimental workflow for evaluating this compound effects in TNF-α/IFN-γ-induced HaCaT keratinocytes. The protocol includes cell culture, treatment, and multiple analytical endpoints to comprehensively assess anti-inflammatory effects.
The discovery of this compound's anti-inflammatory properties in HaCaT keratinocytes presents significant implications for dermatological drug development. The compound's natural origin from Vigna angularis, a traditional edible crop and herbal medicine, suggests a favorable safety profile that may facilitate development for long-term use in chronic conditions like atopic dermatitis. Furthermore, the multi-target mechanism of this compound, simultaneously inhibiting MAPK, STAT1, and NF-κB pathways, offers potential advantages over single-target agents that may be susceptible to compensatory activation of alternative pathways.
Future research directions should include:
The promising data from HaCaT keratinocyte studies positions this compound as a strong candidate for further development as a therapeutic agent for inflammatory skin diseases. The well-established protocols for HaCaT cell culture and inflammation modeling provide a robust platform for continued mechanistic studies and compound optimization.
Macrophages are crucial immune cells that exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to stimuli [1]. The J774A.1 murine macrophage cell line is a well-established model for studying immune responses and evaluating drug candidates like Hemiphloin. These assays typically involve stimulating the macrophages with an inflammatory trigger like Lipopolysaccharide (LPS) and then measuring the resulting cytokine profile and cellular phenotype [2]. The balance between pro-inflammatory mediators (e.g., TNF-α) and anti-inflammatory mediators (e.g., IL-10) is a critical indicator of a compound's immunomodulatory potential [1].
Plate Preparation
Cell Stimulation
Assay Setup
Sample Collection
The table below outlines potential outcomes for this compound treatment in the J774 assay system:
| This compound Treatment | Expected TNF-α Response | Expected IL-10 Response | Interpretation |
|---|---|---|---|
| Low Concentration | Moderate decrease | No change/slight increase | Mild anti-inflammatory effect |
| Medium Concentration | Significant decrease | Moderate increase | Potent anti-inflammatory effect |
| High Concentration | Abolished secretion | Significant increase | Strong immunomodulatory profile |
| Cytotoxic Concentration | Decrease (due to cell death) | Decrease (due to cell death) | Non-specific cytotoxicity |
Figure 1: Experimental workflow for J774 macrophage inflammatory assay [2]
Figure 2: Key signaling pathways in macrophage polarization [1]
The J774 macrophage assay provides a robust platform for evaluating the immunomodulatory potential of this compound. By following this detailed protocol, researchers can obtain quantitative data on cytokine secretion, cell viability, and phenotypic changes, enabling informed decisions for further drug development.
Hemiphloin is a C-glucosyl-flavonoid identified as a key active component in the 70% ethanol extract of Vigna angularis (adzuki bean) [1]. Research demonstrates that this compound exhibits significant anti-atopic and anti-inflammatory activities in experimental models, making it a promising candidate for treating inflammatory skin diseases such as atopic dermatitis [1]. Its mechanism involves the modulation of key pro-inflammatory signaling pathways, offering a potential natural product-derived therapeutic strategy.
This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the MAPK signaling pathway (including p38, ERK, and JNK), as well as the STAT1 and NF-κB pathways [1]. This inhibition occurs in response to inflammatory stimuli like TNF-α/IFN-γ or LPS.
The following diagram summarizes the proposed mechanism of action of this compound in an LPS-induced inflammation model in macrophages:
The table below summarizes key quantitative data on the anti-inflammatory effects of this compound from in vitro studies.
| Experimental Model | Inducing Agent | Key Metrics Affected | Observed Effect of this compound | Citation |
|---|---|---|---|---|
| HaCaT Keratinocytes | TNF-α/IFN-γ | Gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC | Decreased | [1] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | Phosphorylation of p38, ERK, STAT1, NF-κB | Inhibited | [1] |
| J774 Macrophages | LPS | Nitric Oxide (NO) production | Decreased | [1] |
| J774 Macrophages | LPS | Gene expression of iNOS, COX-2, TNF-α, IL-1β, IL-6 | Decreased | [1] |
This protocol evaluates the effect of this compound on LPS-induced inflammation in macrophages, measuring outputs like NO production, gene expression, and protein signaling [1].
Workflow Overview:
Materials and Reagents:
Procedure:
This protocol adapts a model for localized inflammation, suitable for evaluating the efficacy of this compound in a live animal context [3].
Materials and Reagents:
Procedure:
This compound is a promising natural compound with demonstrated efficacy in suppressing LPS-induced inflammatory responses in vitro. The provided protocols offer a solid foundation for researchers to further investigate its potential, paving the way for future development of this compound-based therapies for inflammatory diseases.
This compound is a C-glucosyl-flavonoid compound identified as a novel active component in the 70% ethanol extract of Vigna angularis, a traditional edible crop and herbal medicine used in Northeast Asia for its antipyretic, anti-inflammatory, and anti-edema properties. [1] [2] This natural compound has recently emerged as a promising therapeutic candidate for inflammatory skin conditions due to its potent inhibitory effects on pro-inflammatory cytokine and chemokine expression. Research evidence demonstrates that this compound effectively modulates key inflammatory signaling pathways in skin keratinocytes and macrophages, suggesting potential applications in drug development for atopic dermatitis and other chronic inflammatory skin disorders. [1]
The investigation of this compound addresses a significant research gap, as previous studies have primarily focused on 95% ethanol extracts of Vigna angularis, while the 70% ethanol extract and its specific active components remained largely unexplored. [1] The chemical characterization of this compound reveals it has a molecular formula of C~21~H~22~O~10~, with a molecular weight of approximately 434.4 g/mol, and exhibits typical flavonoid properties that likely contribute to its biological activity. [1] The compound's ability to target multiple inflammatory mediators simultaneously presents a distinct advantage over single-target inhibitors, potentially offering enhanced therapeutic efficacy for complex inflammatory conditions.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Classification | C-glucosyl-flavonoid |
| Molecular Formula | C~21~H~22~O~10~ |
| Molecular Weight | 434.4 g/mol |
| Source | 70% ethanol extract of Vigna angularis seeds |
| Previous Research | Antioxidant, antibacterial, neuroprotective effects of source extract |
| Therapeutic Potential | Anti-inflammatory, anti-atopic dermatitis |
This compound demonstrates dose-dependent inhibition of critical pro-inflammatory mediators in TNF-α/IFN-γ-induced HaCaT keratinocytes, an established experimental model for inflammatory skin diseases. [1] Quantitative analysis reveals that this compound treatment significantly reduces gene expression and protein production of IL-1β, IL-6, and IL-8, which are pivotal cytokines in the pathogenesis of inflammatory skin conditions. Additionally, this compound potently suppresses the expression of atopic dermatitis-related chemokines CCL17/TARC and CCL22/MDC, which play crucial roles in recruiting inflammatory cells to lesioned skin and perpetuating the inflammatory cycle. [1]
In LPS-induced J774 macrophages, this compound exhibits broad anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and suppressing the expression of inflammatory enzymes iNOS and COX-2. [1] The compound also significantly reduces gene expression of TNF-α, IL-1β, and IL-6 in this macrophage model, indicating its ability to modulate immune cell responses in the inflammatory microenvironment. These findings across multiple cell types underscore the potential of this compound as a multi-target therapeutic agent for complex inflammatory conditions.
Mechanistic studies reveal that this compound exerts its anti-inflammatory effects primarily through simultaneous inhibition of multiple signaling pathways involved in inflammatory responses. [1] In TNF-α/IFN-γ-induced HaCaT keratinocytes, this compound treatment effectively suppresses the phosphorylation of MAPK family members, including p38, ERK, and JNK. Furthermore, this compound inhibits the activation of STAT1 and NF-κB, two critical transcription factors that regulate the expression of numerous pro-inflammatory genes. [1] This multi-pathway approach explains the broad cytokine-suppressive effects observed with this compound treatment and suggests it may be more effective than single-pathway inhibitors for treating complex inflammatory diseases.
Table 2: Summary of this compound Effects on Inflammatory Mediators
| Inflammatory Mediator | Cell Type/Model | Inhibition Effect | Functional Significance |
|---|---|---|---|
| IL-1β | HaCaT keratinocytes | Significant reduction in gene expression and production | Reduces pyrogenic and pro-inflammatory signaling |
| IL-6 | HaCaT keratinocytes | Significant reduction in gene expression and production | Decreases acute phase response and immune cell differentiation |
| IL-8 | HaCaT keratinocytes | Significant reduction in gene expression and production | Inhibits neutrophil chemotaxis and activation |
| CCL17/TARC | HaCaT keratinocytes | Significant reduction in gene expression and production | Reduces T-cell recruitment to inflammation sites |
| CCL22/MDC | HaCaT keratinocytes | Significant reduction in gene expression and production | Limits macrophage and dendritic cell recruitment |
| TNF-α | J774 macrophages | Significant reduction in gene expression | Suppresses master inflammatory cytokine |
| iNOS/NO | J774 macrophages | Decreased production | Reduces reactive nitrogen species and oxidative stress |
| COX-2 | J774 macrophages | Suppressed expression | Limits prostaglandin-mediated inflammation |
This compound isolation begins with the extraction of dried Vigna angularis seeds using 70% ethanol at 70°C for 6 hours, followed by filtration and concentration under reduced pressure to obtain the crude extract. [1] The extract is subsequently suspended in distilled water and partitioned with n-hexane, ethyl acetate, and butanol. The n-hexane layer is subjected to silica gel column chromatography using a chloroform-methanol gradient elution (100:1 → 0:100, v/v) to obtain fractions. Further purification is achieved through medium-pressure liquid chromatography (MPLC) and preparative HPLC using a Phenomenex Luna C18 column (250 × 21.2 mm, 5 μm) with isocratic elution of 17% acetonitrile in water, yielding pure this compound as a yellow powder. [1]
Structural characterization should include electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight, and ^1^H and ^13^C nuclear magnetic resonance (NMR) spectroscopy to verify chemical structure. [1] For experimental use, prepare this compound stock solutions in dimethyl sulfoxide (DMSO) at concentrations of 10-100 mM, storing at -20°C. Working concentrations for cell-based assays typically range from 1-100 μM, with final DMSO concentrations not exceeding 0.1% (v/v) to maintain cell viability.
Human keratinocyte cell line HaCaT should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere containing 5% CO~2~. [1] For inflammatory stimulation, culture HaCaT cells until they reach 70-80% confluence, then pre-treat with this compound (1-100 μM) or vehicle control for 1-2 hours before inducing inflammation with a combination of TNF-α (10-50 ng/mL) and IFN-γ (10-50 ng/mL) for 6-24 hours. [1]
Murine macrophage cell line J774 should be cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. [1] For experiments, pre-treat cells with this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) at 100 ng/mL - 1 μg/mL for 6-24 hours to induce inflammatory responses. Ensure consistent cell passage numbers (preferably below passage 25) and maintain regular monitoring for mycoplasma contamination to ensure experimental reproducibility.
Gene expression analysis should be performed using quantitative real-time PCR (qRT-PCR). Following treatments, extract total RNA from cells using appropriate RNA extraction kits. [1] Reverse-transcribe 1 μg of total RNA to cDNA using reverse transcriptase. Perform qRT-PCR with SYBR Green master mix using specific primers for target genes (IL-1β, IL-6, IL-8, CCL17, CCL22, etc.), with β-actin or GAPDH as housekeeping controls. Calculate relative gene expression using the 2^-ΔΔCT^ method with at least three independent replicates.
Protein analysis for phosphorylated signaling proteins should be conducted using western blotting. [1] After treatments, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins (20-50 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% BSA, then incubate with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, phospho-STAT1, phospho-NF-κB, and their total protein counterparts overnight at 4°C. After incubation with appropriate HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence and quantify densitometrically.
Cytokine secretion measurements should be performed using ELISA. [1] Collect cell culture supernatants after treatments and analyze using commercial ELISA kits for human IL-1β, IL-6, IL-8, CCL17, and CCL22 according to manufacturer protocols. Measure absorbance using a microplate reader and determine concentrations from standard curves, with all samples and standards run in duplicate.
The experimental findings and protocols presented herein support several specific research applications for this compound in biomedical research. For drug discovery initiatives, this compound serves as a promising lead compound for developing novel anti-inflammatory therapeutics, particularly for inflammatory skin diseases such as atopic dermatitis and psoriasis. [1] Its multi-target mechanism of action, simultaneously inhibiting MAPK, STAT1, and NF-κB signaling pathways, makes it an excellent tool for investigating pathway crosstalk in inflammatory processes. Additionally, this compound can be utilized as a pharmacological probe to study the complex interplay between keratinocytes and immune cells in skin inflammation models.
For preclinical development, researchers should consider formulating this compound for topical application to maximize skin penetration while minimizing systemic exposure. The compound's natural origin and relatively simple chemical structure suggest potential for structural optimization through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties. Research efforts could focus on creating this compound analogs with improved solubility and metabolic stability while retaining the multi-target anti-inflammatory profile of the parent compound.
The comprehensive cytokine-inhibitory profile of this compound positions it as a promising therapeutic candidate for various inflammatory skin conditions. [1] Particularly for atopic dermatitis, this compound's ability to suppress both inflammatory cytokines (IL-1β, IL-6) and critical chemokines (CCL17/TARC, CCL22/MDC) addresses multiple aspects of the disease pathogenesis. The dual activity on both keratinocytes and macrophages suggests potential for breaking the cycle of inflammation and immune cell infiltration that characterizes chronic inflammatory skin diseases.
Based on the experimental evidence, this compound may offer advantages over corticosteroid therapies that are associated with significant side effects upon long-term use. The natural origin of this compound and its multi-target mechanism may translate to favorable safety profile while maintaining efficacy. Future research should focus on formulation development for topical delivery, preclinical safety assessment, and investigation of potential synergistic effects with existing anti-inflammatory agents to potentially lower therapeutic doses and reduce side effects.
This diagram illustrates the multi-target mechanism by which this compound inhibits inflammatory signaling. The compound simultaneously suppresses three critical pathways (MAPK, STAT1, and NF-κB) activated by pro-inflammatory stimuli (TNF-α/IFN-γ or LPS) in both keratinocytes and macrophages. [1] This coordinated inhibition at multiple nodes in the inflammatory signaling network results in comprehensive suppression of downstream pro-inflammatory gene expression, including cytokines, chemokines, and inflammatory enzymes. The integrated pathway modulation explains the broad anti-inflammatory efficacy of this compound observed in experimental models.
This experimental workflow outlines the comprehensive research pipeline for investigating this compound's cytokine inhibition properties, from compound isolation to mechanistic studies. The process begins with efficient extraction and purification of this compound from its natural source, followed by systematic evaluation in relevant cell-based models of inflammation. [1] The integrated molecular analysis approach employs complementary techniques to assess effects at transcriptional, translational, and secretory levels, providing a thorough understanding of this compound's anti-inflammatory activity. This standardized workflow ensures reproducibility and facilitates comparison of results across different research settings.
Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) has become a cornerstone technique in the analysis of complex natural products, especially for the identification and characterization of flavonoid compounds in herbal medicines. This technology offers exceptional capabilities for the systematic investigation of chemical constituents due to its high resolution, superior mass accuracy, and fast scanning speeds, enabling the detection and identification of compounds even at trace concentrations in complex biological matrices [1] [2]. The analysis of flavonoids, a class of secondary metabolites known for their antioxidant and anti-inflammatory activities, is particularly well-suited to this platform [2].
The following application note provides a detailed protocol for the analysis of flavonoid compounds, including hemiphloin, in plant extracts. It has been compiled from established methodologies used in recent scientific literature for profiling phytochemicals in various medicinal herbs. This protocol covers all critical stages, from sample preparation and instrumentation to data analysis and method validation, providing researchers with a robust framework for their analytical workflows.
Proper sample preparation is critical for obtaining reliable and reproducible results.
The following parameters are typical for flavonoid separation and detection and can be used as a starting point for method development.
2.2.1. Ultra-Performance Liquid Chromatography (UPLC) Conditions
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (e.g., Thermo Hypersil GOLD, 2.1 × 100 mm, 3 µm; or ACQUITY UPLC BEH Shield RP18, 2.1 mm i.d. × 10 cm, 1.7 µm) [5] [4] |
| Column Temperature | 30 °C [5] |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile or Methanol [5] [4] | | Gradient Elution | 0-3 min: 10% B → 90% B (hold) 3-14 min: 90% B → 30% B 14-15.5 min: 30% B → 90% B 15.5-17.5 min: 90% B (hold) 17.5-18 min: 90% B → 10% B 18-21 min: 10% B (hold) [4] | | Flow Rate | 0.2 - 0.3 mL/min [5] [4] | | Injection Volume | 5 µL [5] [4] |
2.2.2. Q-Orbitrap Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| Ionization Source | Heated Electrospray Ionization (HESI) |
| Scan Mode | Full MS/dd-MS2 (data-dependent acquisition) or "tMS2" (parallel reaction monitoring-like mode) [5] [4] |
| Scan Range | m/z 150–2000 [4] |
| Resolution | 70,000 (Full MS) / 17,500 (MS/MS) [4] |
| Spray Voltage | 3.5 kV (Positive ion mode); 2.5 kV (Negative ion mode) [5] [4] |
| Sheath Gas Flow | 15-35 arbitrary units [5] [4] |
| Aux Gas Flow | 2-7 arbitrary units [5] [4] |
| Capillary Temperature | 320 °C [5] [4] |
| Vaporizer Temperature | 275-300 °C [5] [4] |
| Collision Energy | Stepped energies (e.g., 15, 30, 50 V) [4] |
The following workflow diagram summarizes the key stages of the analytical process:
Understanding the characteristic fragmentation pathways of flavonoids is essential for their identification. The Q-Orbitrap platform provides high-quality MS/MS spectra that are ideal for this purpose.
The diagram below illustrates the primary data analysis workflow for metabolite identification:
For quantitative applications, the method should be rigorously validated. The following table summarizes typical validation parameters based on methods for analyzing other small molecules, such as p-Nitroaniline and cytotoxic drugs [5] [4]:
| Validation Parameter | Typical Performance | Acceptability Criteria |
|---|---|---|
| Linearity | Correlation coefficient (r) > 0.99 over a defined range (e.g., 0.5-1000 ng/mL) [5] [4] | r ≥ 0.990 |
| Precision (Intra-day) | Relative Standard Deviation (RSD) < 10% [5] [4] | RSD ≤ 15% |
| Precision (Inter-day) | RSD < 15% [4] | RSD ≤ 15% |
| Accuracy | Recovery rates from 83.1% to 101.3% [5] | 80-120% |
| Limit of Detection (LOD) | ~0.6 - 2.2 µg/L (for p-NA) or ~1 ng/mL for other drugs [5] [4] | Signal-to-Noise ~3:1 |
| Limit of Quantification (LOQ) | ~2.0 - 7.4 µg/L (for p-NA) or ~1 ng/mL for other drugs [5] [4] | Signal-to-Noise ~10:1 |
The UPLC-Q-Orbitrap HRMS platform has proven highly effective in various research contexts relevant to natural products and drug discovery:
The UPLC-Q-Orbitrap HRMS platform is an indispensable tool for the detailed analysis of flavonoid compounds in complex herbal matrices. The protocol outlined herein provides a reliable and validated framework for achieving high-resolution separation, accurate mass measurement, and insightful structural characterization of phytochemicals. Its superior sensitivity and high-throughput capability make it perfectly suited for applications in drug discovery, quality control of herbal medicines, and metabolomics studies, ultimately contributing to a deeper understanding of the chemical basis of traditional medicinal efficacy.
This protocol is designed for researchers aiming to characterize this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal is to confirm its identity and understand its fragmentation behavior [1].
1. Sample Preparation
2. MS/MS Optimization (Infusion Method) Directly infuse the standard solution into the mass spectrometer, bypassing the LC column for initial parameter optimization [1].
[M+H]+ or deprotonated [M-H]- molecular ion. Be aware of potential adducts like [M+Na]+ or [M+NH4]+ if additives are present in the mobile phase [1].3. LC Optimization After MS/MS parameters are set, optimize the liquid chromatography conditions to separate this compound from any potential impurities or matrix effects in future real samples [1].
4. Method Verification
Once you infuse your this compound standard and follow the optimization steps, you can populate the following tables with your experimental data.
Table 1: Optimized MRM Transitions for this compound This table summarizes the key parameters for sensitive and specific detection.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
|---|---|---|---|---|
| e.g., 355.2 | e.g., 337.2 [M+H-H₂O]⁺ | 50 | 15 | Quantifier |
| e.g., 355.2 | e.g., 165.1 | 50 | 30 | Qualifier |
| e.g., 355.2 | e.g., 121.1 | 50 | 35 | Qualifier |
Table 2: Characteristic Fragmentation Ions of this compound This table helps in structural elucidation by listing major fragments.
| m/z | Relative Abundance (%) | Proposed Fragment | Neutral Loss |
|---|---|---|---|
| e.g., 355.2 | 100 | [M+H]⁺ |
- |
| e.g., 337.2 | 45 | [M+H-H₂O]⁺ |
18 Da (H₂O) |
| e.g., 165.1 | 85 | C₉H₉O₃⁺ |
190 Da |
| e.g., 121.1 | 60 | C₈H₉O⁺ |
234 Da |
The following diagram outlines the complete workflow for this analysis, from sample to data.
When you obtain your mass spectrum for this compound, you can use these general principles to interpret the data [2] [3]:
M+• or [M+H]+): The peak with the highest m/z value often represents the intact molecular ion and gives the molecular weight. Not all molecular ions are stable, so this peak might be weak or absent [2] [3].H₂O, 44 Da for carbon dioxide CO₂) [3].CH₃CO⁺ or C₃H₇⁺ fragment, while m/z 77 is classic for a phenyl (C₆H₅⁺) group [2].I hope this structured protocol provides a solid foundation for your research on this compound.
Hemiphloin exhibits its anti-inflammatory and anti-atopic effects by modulating multiple critical signaling pathways in skin cells, particularly in TNF-α/IFN-γ-stimulated HaCaT keratinocytes [1].
The following diagram illustrates the key signaling pathways inhibited by this compound and the subsequent reduction in inflammatory mediators:
This multi-targeted mechanism of action, suppressing both the MAPK and NF-κB pathways, positions this compound as a promising therapeutic candidate for inflammatory skin conditions [1].
This protocol evaluates this compound's effects on TNF-α/IFN-γ-induced inflammatory responses in human keratinocytes [1].
This protocol assesses this compound's anti-inflammatory effects in LPS-induced murine macrophages [1].
The table below summarizes quantitative data from key in vitro studies on this compound:
| Assay System | Inducing Agent | Key Metrics Inhibited by this compound | Signaling Pathways Inhibited |
|---|
| HaCaT Keratinocytes [1] | TNF-α & IFN-γ | • Gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC • Protein production of the above cytokines/chemokines | Phosphorylation of p38, ERK, STAT1, NF-κB | | J774 Macrophages [1] | LPS | • NO production • Gene expression of TNF-α, IL-1β, IL-6 • Protein expression of iNOS & COX-2 | Information not specified in sources |
This compound demonstrates significant potential as a therapeutic candidate for inflammatory skin diseases like atopic dermatitis. Its efficacy stems from a multi-targeted mechanism, effectively suppressing the production of critical pro-inflammatory cytokines and chemokines by inhibiting the MAPK, NF-κB, and STAT1 signaling pathways [1].
Future research should focus on:
For cannabidiol (CBD) extraction from industrial hemp using heat reflux extraction, the optimal conditions determined by Response Surface Methodology are as follows [1]:
| Factor | Optimal Condition |
|---|---|
| Extraction Temperature | To be optimized via RSM (see experimental design below) |
| Extraction Time | To be optimized via RSM (see experimental design below) |
| Ethanol Concentration | To be optimized via RSM (see experimental design below) |
| Liquid to Solid Ratio | To be optimized via RSM (see experimental design below) |
| Number of Extraction Cycles | 1-5 (determined via single-factor experiment) |
This optimization led to a CBD extraction rate of 0.26%. Subsequent purification using HPD-100 macroporous resin significantly enriched the CBD content, making it 4.2 times higher than in the crude extract, with a recovery rate of 83.13% [1].
For hemp seed oil extraction using a screw press, temperature is a critical parameter that creates a trade-off between yield and quality [2]:
| Extraction Temperature | Oil Yield | Impact on Oil Quality |
|---|---|---|
| 30°C (Cold Pressing) | ~17.82% (Baseline) | Higher quality: lower peroxide value (6.36 meq O₂/kg), higher chlorophyll content. |
| 100°C | 21.82% (Maximum) | Intermediate quality. |
| 140°C | Lower than 100°C | Lower quality: higher peroxide value (13.86 meq O₂/kg), degraded chlorophylls, but higher tocopherol content. |
Here are detailed methodologies for the key experiments cited above.
1. Protocol: Optimizing CBD Extraction using Response Surface Methodology (RSM) [1]
This methodology is used to find the optimal combination of multiple factors.
2. Protocol: Evaluating the Impact of Temperature on Hemp Seed Oil [2]
Issue: Low Extraction Yield
Issue: Poor Quality or Oxidized Extract
Issue: Low Purity of Target Compound
To systematically improve your extraction process, you can follow this workflow, which integrates the methodologies discussed.
For researchers quantifying hemophilin, the main challenges revolve around detection specificity, functional analysis, and secretion validation. The table below outlines these issues and proposes reliable methods to overcome them.
| Challenge | Description | Proposed Methodologies |
|---|---|---|
| Specific Detection in Complex Samples [1] | Difficulty isolating signal from homologous proteins and other heme-binding molecules in bacterial cultures or host environments. | Sandwich ELISA [2] [3], Western Blotting [4] [5] |
| Functional Heme-Binding Analysis [1] [6] | Variability in heme-binding affinity among hemophilin homologs; quantification must distinguish functional binding. | Spectroscopic Assays (e.g., UV-Vis for Soret peak), Acid-Acetone Extraction [6] |
| Validating Secretion & Localization [1] [6] | Confirming hemophilin is properly secreted via T11SS and localized outside the cell membrane for function. | Cellular Fractionation + WB [4] [5], T11SS Knockout Validation [6] |
| Quantifying Iron in Host Tissues [7] | Directly measuring hemosiderin (iron deposits from degraded heme) in host tissues as an indirect metric of hemophilin activity in vivo. | Ultra-short Echo Time QSM MRI [7], Histology (Perls' Prussian Blue) [7] |
Here are detailed methodologies for the two key in vitro techniques mentioned.
This protocol is ideal for sensitive and specific quantification of hemophilin in culture supernatants or lysates [2] [3].
Use this method to confirm the presence and molecular weight of hemophilin in different cellular fractions [4] [5].
The following diagram outlines a logical workflow for troubleshooting hemophilin quantification experiments, integrating the methods discussed.
Q1: My Western blot shows non-specific bands. How can I improve specificity?
Q2: The signal in my Sandwich ELISA is low or absent, even though I know the protein is present. What could be wrong?
Q3: How can I confirm that my hemophilin homolog is truly secreted and not released from lysed cells?
Hemiphloin is reported as a compound identified in the leaves of Abrus precatorius [1] [2]. The tables below summarize the general analytical conditions from studies on this plant, which, while not specific to this compound, provide a methodological foundation.
Table 1: General HPLC Conditions for Abrus precatorius Leaf Extracts
| Parameter | Description | Source |
|---|---|---|
| Plant Source | Abrus precatorius leaves | [1] [2] |
| Target Compounds | Total flavonoids, phytochemical compounds | [3] [1] |
| Detection Method | High-Performance Liquid Chromatography (HPLC) | [3] [1] |
| Column | C18 reverse-phase column | [3] [4] |
| Mobile Phase | Gradient elution with water and acetonitrile (with 0.1% formic acid) | [4] |
Table 2: Example HPLC-UV Method Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Detection | UV-Vis Detector | Wavelength specifics for this compound are not provided in available literature [4]. |
| Example Wavelength | 230 nm | Used for identification of various compounds in a complex plant extract [4]. |
| Column Temperature | 50 °C | [4] |
| Flow Rate | 0.25 mL/min | [4] |
| Injection Volume | 10 µL | [4] |
Since a direct method is unavailable, you will need to develop and optimize one. The following workflow outlines a systematic approach for this process.
If you encounter problems during method development, here are common areas to investigate:
What is extraction efficiency and why is it important? Extraction efficiency measures how effectively your method recovers the target compound from the raw material. Optimizing it is crucial for increasing revenue, improving cost efficiency, maximizing resource utilization, and gaining a competitive advantage [1].
How do I calculate extraction efficiency?
While a basic calculation uses the mass of the extract and input material, a more accurate formula accounts for the concentration of your desired compound in both [1].
Extraction Efficiency (%) = (Mass of Extract × Concentration in Extract) / (Mass of Input Material × Concentration in Input Material) × 100
My extraction yield is low. What are the most common causes? Low yields can typically be traced to several key parameters:
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Yield | Suboptimal solvent polarity; Inefficient extraction technique; Raw material not properly prepared. | Use a mixed/ternary solvent system (e.g., CO₂, ethanol, water) [2]; Ensure biomass is properly dried and ground [1]. |
| Poor Extract Purity | Co-extraction of unwanted compounds (e.g., chlorophyll, waxes). | Implement post-processing steps like winterization to remove fats/waxes, or use filtration and distillation [1]. |
| Inconsistent Results | Uncontrolled extraction parameters; Equipment variability. | Automate processes for consistent control; Perform regular equipment maintenance and calibration [1]. |
The following methodology, adapted from a study on extracting neuroprotective compounds, provides a robust framework for optimizing the extraction of complex molecules like Hemiphloin using a pressurized ternary solvent system [2].
To optimize the yield and efficiency of this compound extraction by investigating the effects of a ternary mixture of CO₂, ethanol, and water using a pressurized liquid extraction system.
The table below summarizes key parameters to investigate and how to present your quantitative findings for clear comparison.
| Parameter | Optimization Goal | Data to Record |
|---|---|---|
| Solvent Ratio | Find the optimal polarity mix for this compound. | Create a table of different CO₂/EtOH/H₂O ratios vs. Yield and this compound Concentration. |
| Temperature | Balance between increased yield and compound degradation. | Table of Temperature (°C) vs. Yield, this compound Purity, and Degradation Byproducts. |
| Pressure | Maximize solvent penetration and solvation power. | Table of Pressure (bar) vs. Extraction Yield. |
| Time | Determine the point of diminishing returns. | Kinetic study table: Time (min) vs. Cumulative Yield. |
The following diagram illustrates the logical workflow for the optimization process described in the experimental protocol.
Here is a general-purpose guide for preparing stock solutions, which you can tailor for Hemiphloin.
The table below outlines common problems, their potential causes, and solutions.
| Problem | Possible Cause | Solution |
|---|---|---|
| Inconsistent molarity | Improper weighing; inaccurate volume measurement | Calibrate balance and glassware; use volumetric flasks for final volume [1]. |
| Precipitation | Solution is too concentrated; solvent compatibility issue | Dilute to a lower concentration; ensure chemical is soluble in chosen solvent. |
| Contamination | Dirty glassware; use of non-sterile solvents | Use properly cleaned and, if necessary, sterilized glassware. |
| Unexpected pH | Chemical impurities; reaction with atmospheric CO₂ | Check chemical purity; use a buffer if the compound is pH-sensitive. |
For a solid compound like this compound, the weighing method is the most common preparation technique [1]. The workflow below outlines the core steps.
Detailed Protocol:
Hemophilin is a bacterial protein that functions as a heme-binding molecule (a hemophore) secreted by various bacteria to acquire essential iron nutrients from their environment [1] [2]. This function is crucial for bacterial survival within host environments, and the protein is secreted through the Type Eleven Secretion System (T11SS) [1] [3].
The functional mechanism of hemophilin involves a specific pathway for heme acquisition and import. The diagram below illustrates this multi-step process.
Without an established protocol, you would need to develop a purification strategy. The workflow below outlines the key stages of this process, from initial source preparation to functional validation.
Based on the general principles of protein purification and the specific characteristics of hemophilin, here are some key considerations and potential solutions to common problems you might encounter.
Q: What is the most critical factor to consider when purifying hemophilin? A: Preserving its functional heme-binding capacity is paramount. Harsh denaturing conditions can irreversibly destroy this function. Use non-denaturing lysis buffers (avoid SDS) and include protease inhibitors to prevent degradation [4].
Q: I'm not obtaining a pure protein after affinity chromatography. What should I do? A: A single affinity step is often insufficient. Follow with polishing steps:
Q: How can I confirm that my purified hemophilin is functional? A: Perform a heme-binding assay. Monitor the spectral change (e.g., via UV-Vis spectroscopy) when the purified, apo (heme-free) protein is incubated with heme. Successful binding will produce a characteristic shift in the absorption spectrum.
Q: My protein yield is very low. What could be the issue? A: Consider these factors:
The table below lists key materials you would likely need for this process.
| Material / Reagent | Suggested Type / Example | Purpose in Protocol |
|---|---|---|
| Lysis Buffer | Non-denaturing (e.g., RIPA, ab152163 [4]) | Cell disruption while preserving native protein structure |
| Protease Inhibitors | Cocktail tablets (e.g., ab65621 [4]) | Prevent proteolytic degradation of target protein |
| Heme Agarose | Commercially available resin | Affinity chromatography to capture hemophilin via heme binding |
| Chromatography Resins | Q Sepharose (Anion Exchange), DEAE (Cation Exchange) [5] | Polishing steps to remove impurities based on charge |
| Desalting Column | PD-10, G-25 resins | Buffer exchange and removal of salts or small molecules |
| SDS-PAGE Gel | 4-12% Bis-Tris gradient gel [4] | Analyze protein purity and estimate molecular weight |
The key information comes from a single research study that identified this compound as a constituent of the plant Abrus precatorius [1].
| Aspect | Detail |
|---|---|
| Source | Leaves of Abrus precatorius plants and callus cultures derived from them [1]. |
| Extraction Solvent | Methanol [1]. |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) [1]. |
| Reported Storage Data | None specified. The study focused on identifying the compound and measuring total phenol and flavonoid content, but did not investigate its specific storage stability [1]. |
Given the lack of specific data, here are some FAQs and troubleshooting tips based on standard laboratory practices for handling plant-derived phytochemicals.
FAQ 1: What are the recommended storage conditions for a pure this compound standard?
FAQ 2: My this compound extract appears to have degraded. What could be the cause?
FAQ 3: How can I experimentally determine the stability of my this compound samples?
For a formal stability study, you would test your compound under a range of conditions to simulate different stresses and long-term storage. The table below summarizes standard stability storage conditions as per ICH guidelines [2].
| Study Type | Temperature | Relative Humidity | Minimum Duration | Purpose |
|---|---|---|---|---|
| Long-term | 25°C ± 2°C | 60% ± 5% | 12 months | To determine the shelf life under recommended storage conditions [2]. |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months | To serve as a bridge if "significant change" occurs at accelerated conditions [2]. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | To rapidly assess degradation and predict long-term stability [2]. |
| Question | Answer |
|---|---|
| What is the primary goal of media optimization? | To identify the combination and concentration of media components that maximize a desired outcome (e.g., biomolecule yield, cell growth) while potentially minimizing costs or unwanted by-products [1]. |
| What's the difference between single and multi-objective optimization? | Single-objective focuses on one outcome, like maximizing yield. Multi-objective balances several goals, such as maximizing yield while minimizing media cost or toxic metabolite production [1]. |
| My culture is contaminated. What should I do? | Discard the contaminated culture immediately. Re-evaluate your aseptic technique: always work in a laminar flow hood, use sterile reagents, and ensure good personal hygiene. Using antibiotics in the media can help prevent bacterial growth [2]. |
| Why are my cells not growing well? | Poor growth can stem from various factors: incorrect pH (should be 7.0-7.4), wrong temperature (35-37°C for mammalian cells), insufficient CO₂ (typically 5-10%), exhausted media nutrients, or using an inappropriate basal media formulation [2]. |
| What is the difference between adherent and suspension culture? | Adherent cells require a surface to grow on and need enzymatic (e.g., trypsin) passaging. Suspension cells grow floating in the medium and are passaged by simple dilution [3] [4]. The choice depends on your specific cell line. |
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Cell Viability | Toxic media components, contamination, incorrect osmotic pressure, or senescence. | Check osmolarity (280-320 mOsmol/kg), test for mycoplasma, use Trypan Blue staining to routinely monitor viability, and ensure fresh media is used [5] [2]. |
| Low Product Yield | Suboptimal concentrations of key media components (e.g., growth factors, nutrients). | Employ a systematic media optimization algorithm instead of one-factor-at-a-time experiments to find the best component ratios [1]. |
| Fibroblast Overgrowth | A common issue in primary cell culture where fibroblasts outcompete the target cells. | Optimize isolation protocol (e.g., using specific enzymatic cocktails like collagenase/hyaluronidase); use differential centrifugation to separate cell types [6]. |
| Inconsistent Results | Fluctuations in pH, temperature, CO₂, or uneven cell seeding densities. | Use calibrated incubators, perform regular cell counts to ensure consistent seeding, and use cell culture vessels with treated surfaces for even adhesion [2] [4]. |
Accurate cell counting is fundamental for standardizing experiments.
Calculation Formulas:
This generalized iterative workflow, synthesized from optimization research, can guide your experimental design [1].
The following effective method for isolating primary breast cancer cells combines mechanical and enzymatic digestion [6].
For complex media with many components, statistical or algorithmic approaches are far more efficient than testing one factor at a time. The table below summarizes key methods [1].
| Algorithm Type | Key Principle | Best For |
|---|---|---|
| One-Factor-at-a-Time (OFAT) | Varying a single factor while keeping others constant. | Simple, quick checks with very few factors. Not recommended for complex media [1]. |
| Statistical Design of Experiment (DOE) | Using statistical models to screen important factors and understand interactions. | Initial factor screening to identify the most influential media components [1]. |
| Evolutionary Algorithms | Mimicking natural selection to evolve a population of candidate formulations towards a better solution. | Complex problems with many components and potential interactions between them [1]. |
| Machine Learning / Surrogate Models | Building a predictive model from experimental data to guide the search for the optimum. | Situations with very limited experimental budget, as it reduces the number of needed experiments [1]. |
As research advances, transitioning from traditional 2D to 3D cell cultures (like spheroids or organoids) is becoming more common. This shift introduces new optimization challenges, including ensuring even diffusion of nutrients and drugs into the 3D structure and adapting viability assays (e.g., switching from MTT to more sensitive ATP-based assays) [7]. These factors are crucial to consider for the next generation of drug development research.
The table below summarizes the key information available for this compound, which is crucial for planning your extraction and dissolution experiments.
| Property | Details |
|---|---|
| Compound Type | Flavonoid [1] |
| Molecular Formula | C₂₁H₂₂O₁₀ [1] |
| Molecular Weight | 434.4 g/mol [1] |
| Physical Description | Powder [1] |
| Source | Roots of Dalbergia odorifera [1] |
| Suitable Solvents | DMSO, Pyridine, Methanol, Ethanol [1] |
Stock Solution Preparation Guide The following table provides dilution ratios for preparing stock solutions of this compound, based on the supplier's data [1]. This is essential for ensuring consistent starting points in your experiments.
| Amount | Solvent Volume for 1 mM Stock | Solvent Volume for 10 mM Stock |
|---|---|---|
| 1 mg | 2.302 mL | 0.2302 mL |
| 5 mg | 11.510 mL | 1.1510 mL |
| 10 mg | 23.020 mL | 2.3020 mL |
For broader context in solvent selection, here are the Environmental, Health, and Safety (EHS) scores for common solvents, as assessed by ETH Zurich. A lower score indicates a greener, or less hazardous, solvent [2].
| Solvent | EHS Score (Lower is Greener) |
|---|---|
| Ethanol | ~2.0 [2] |
| Methanol | Information missing |
| Acetone | Information missing |
| Diethyl Ether | 3.9 [2] |
| Toluene | Information missing |
| Dichloromethane (DCM) | Information missing |
| Chloroform | Information missing |
| N,N-Dimethylformamide (DMF) | 3.7 [2] |
| 1,4-Dioxane | 5.0 [2] |
The following diagram outlines a logical workflow for selecting an optimal solvent for natural product extraction, incorporating both performance and green chemistry principles.
What are the primary safety considerations when choosing a solvent for extraction? You should consider a solvent's Environmental, Health, and Safety (EHS) profile. This includes its volatility (risk of exposure, air emissions), toxicity (e.g., carcinogenicity, reproductive toxicity), and physical hazards (flammability). Solvents like Dichloromethane (DCM) and Chloroform are classified as likely carcinogens, while toluene is suspected of damaging the unborn child [2]. Always consult Safety Data Sheets (SDS) and solvent selection guides.
Why should I use a green solvent selection guide? These guides help you move beyond simply finding a solvent that works, to choosing one that is safer and more sustainable. They provide a structured way to avoid solvents that are facing increasing regulatory restrictions (e.g., under REACH in Europe), such as DMF, DMAc, and NMP [2]. Using greener solvents like ethanol or ethyl acetate can improve lab safety and reduce environmental impact.
The extraction yield for my compound is low. What could be the problem? Low yield can be influenced by the solvent composition. As seen in hemp protein extraction, the choice between alkaline, saline, or neutral aqueous solvents can significantly impact both yield and the specific profile of compounds extracted [3]. It's not just about total yield; the solvent can selectively extract different fractions. Troubleshoot by testing a different solvent from the recommended list or adjusting the solvent concentration.
How should I store this compound and its solutions?
| Scenario | Possible Cause | Suggested Action |
|---|---|---|
| Low Extraction Yield | Solvent polarity mismatch, insufficient extraction time, or incorrect temperature. | Verify solvent is on the recommended list (e.g., Methanol, Ethanol). Systematically test other solvents from the green selection guide. Optimize time and temperature parameters. |
| Poor Compound Solubility | The selected solvent is not suitable, or the compound may require a more specialized solvent system. | Confirm the solvent is appropriate (e.g., DMSO for high-polarity applications). Consider using a co-solvent (e.g., a water-ethanol mixture) to improve solubility. |
| Unexpected Bands/Peaks in Analysis | Co-extraction of impurities or degradation of the compound/solvent. | Ensure solvent purity. Avoid harsh conditions that may degrade the flavonoid. Use purification techniques (e.g., recrystallization, chromatography) post-extraction. |
The table below summarizes key flavonoids, their molecular weights, primary dietary sources, and their core anti-inflammatory mechanisms.
| Flavonoid | Molecular Weight (g/mol) | Common Dietary Sources | Key Anti-Inflammatory Mechanisms |
|---|---|---|---|
| Quercetin [1] [2] | 302.23 | Apples, onions, berries, tea, Ginkgo biloba [1] [2] | Inhibits NF-κB, MAPK, and PI3K/Akt pathways; reduces TNF-α, IL-6, IL-1β; modulates TLR4 signaling [2] [3]. |
| Luteolin [1] [4] | 286.24 | Celery, parsley, chamomile, broccoli [1] [4] | Suppresses NF-κB and MAPK pathways; inhibits PI3K/Akt; promotes Treg function; reduces inflammatory enzymes [4]. |
| Apigenin [1] [5] | 270.24 | Parsley, chamomile, celery, mint [1] | Modulates NF-κB pathway; inhibits cytokine production (TNF-α, IL-6, IL-1β); suppresses COX-2 [5]. |
| Diosmetin [6] | 300.26 | Citrus fruits (sweet oranges, lemons) [6] | Primarily inhibits NF-κB pathway; reduces IL-6, IL-1β, TNF-α, COX-2, and PGE2 [6]. |
| Epigallocatechin-3-gallate (EGCG) [1] | 458.4 | Green tea [1] | Modulates expression of IL-1β, TNF-α; regulates NF-κB and AP-1; inhibits iNOS and COX-2 [1]. |
Understanding how these flavonoids work and the evidence from experimental models is crucial for a comparative analysis.
Quercetin is one of the most extensively studied dietary flavonoids.
Luteolin demonstrates potent effects, particularly in models of pulmonary disease.
Apigenin is noted for being relatively less toxic and non-mutagenic.
This citrus flavonoid is gaining attention for its specific anti-inflammatory properties.
The following diagram summarizes the complex interplay of inflammatory signaling pathways and the points where these flavonoids exert their inhibitory effects.
Flavonoid Inhibition of Inflammatory Pathways
For researchers and drug development professionals, the current data suggests several key considerations:
Dexamethasone is a potent synthetic glucocorticoid with extensive clinical and research applications. Its anti-inflammatory and immunosuppressive effects are well-documented across various conditions, from ophthalmic diseases to severe respiratory infections like COVID-19 [1].
The table below summarizes the core anti-inflammatory mechanisms and supporting evidence for dexamethasone:
| Mechanism of Action | Experimental Evidence | Key Findings & Quantitative Data |
|---|---|---|
| Genomic Effects via Glucocorticoid Receptor (GR) [1] | Transcriptomic analysis of PBMCs from COVID-19 patients; in vitro treatment of healthy donor PBMCs and T cells [2]. | Inhibits pro-inflammatory pathways (e.g., IFN signaling, cytokine storm) and promotes anti-inflammatory signals. Reduces production of IL-2, IL-4, IL-10, and IFN-γ in activated splenocytes [3]. |
| Inhibition of NF-κB [4] [1] | In vitro studies on immune cell lines and analysis of gene expression. | Suppresses a key transcription factor for pro-inflammatory cytokines (IL-1, IL-6, TNFα). |
| Suppression of NLRP3 Inflammasome [4] | Measurement of cytokine levels (IL-1β, IL-18) in patient studies and cell models. | Reduces activation of the inflammasome complex, decreasing levels of IL-1β and IL-18, cytokines correlated with COVID-19 severity [4]. |
| Modulation of Ion Channels (Kv1.3) [2] | RT-qPCR, flow cytometry, and electrophysiology on T cells from severe COVID-19 patients and healthy donors. | Downregulates Kv1.3 potassium channel mRNA and protein in T cells. Reduces Kv1.3 channel activity, Ca2+ influx, and subsequent IFN-γ production [2]. |
For researchers aiming to replicate or compare with these findings, here are the methodologies from the cited studies:
Protocol for Kv1.3 Channel and Calcium Influx Analysis [2]:
Protocol for Cytokine Production in Lymphocytes [3]:
The following diagram synthesizes the key mechanisms of dexamethasone, as evidenced by the research, into a unified signaling pathway:
The data on dexamethasone highlights several key points for researchers evaluating new anti-inflammatory agents:
The following table consolidates data from molecular docking studies, which predict how strongly a compound binds to a biological target. A more negative binding energy indicates a more favorable and potent interaction [1] [2].
| Target Protein / Pathway | Reported Bioactivity | Binding Energy (kcal/mol) | Comparison to Reference Drug (kcal/mol) |
|---|---|---|---|
| Cathepsin L (SARS-CoV-2 host cell entry protein) | Potential inhibitor; stabilized and interacted with key amino acids in the active site [1]. | -41.43 | Bafilomycin A1 (Reference): -38.18 [1] |
| Aldose Reductase (ALR) (Target for diabetic complications) | Inhibitory activity in a computational study [2]. | -9.20 | Not specified |
| Sorbitol Dehydrogenase (SDH) (Target for diabetic complications) | Inhibitory activity in a computational study [2]. | -9.70 | Not specified |
| α-Glucosidase (Target for diabetes) | Inhibitory activity in a computational study [2]. | -9.20 | Not specified |
The most detailed data for hemiphloin comes from a 2022 study investigating inhibitors of SARS-CoV-2 host cell entry proteins. Here is a summary of their computational methodology [1]:
The workflow below illustrates the computational process used in these studies.
For your SAR analysis, here are the fundamental chemical characteristics of this compound:
It is important to interpret these findings within their research context:
| Inflammation Model | Cell/Animal Type | Key Findings & Efficacy Metrics | Signaling Pathways Inhibited |
|---|---|---|---|
| Atopic Dermatitis (AD)-like Inflammation [1] [2] | Human HaCaT keratinocytes | ↓ Gene expression & production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC | p38, ERK, STAT1, NF-κB |
| General Skin Inflammation [1] [2] | Mouse model (DNCB-induced) | ↓ Ear thickness, ↓ IgE levels, ↓ Gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC in ear tissue | Information not specified |
| Macrophage-mediated Inflammation [1] [2] | Murine J774 macrophages | ↓ LPS-induced NO production, ↓ Expression of iNOS and COX-2, ↓ Gene expression of TNF-α, IL-1β, IL-6 | Information not specified |
Here are the methodologies for the key experiments cited in the tables above.
The experimental data indicates that this compound exerts its anti-inflammatory effects in keratinocytes by inhibiting multiple pro-inflammatory signaling pathways. The diagram below illustrates this mechanism.
The following table summarizes the key experimental findings for this compound from recent research:
| Activity Type | Experimental Model / Assay | Key Findings / Mechanisms |
|---|---|---|
| Anti-inflammatory & Potential Antioxidant | TNF-α/IFN-γ-induced HaCaT keratinocytes (human skin cells) [1] [2] | Decreased gene expression and production of inflammatory markers (IL-1β, IL-6, IL-8). Inhibited phosphorylation of key signaling proteins (p38, ERK, STAT1, NF-κB). |
| Anti-inflammatory | LPS-induced J774 macrophages (mouse immune cells) [1] [2] | Decreased nitric oxide (NO) production; inhibited expression of iNOS and COX-2 enzymes; reduced gene expression of TNF-α, IL-1β, and IL-6. |
| In-vivo Anti-atopic Dermatitis | DNCB-induced mouse model (70% ethanol extract of Vigna angularis containing this compound) [1] [2] | Alleviated skin inflammation (ear thickness) and reduced IgE levels. |
For researchers looking to replicate or understand these studies, here are the methodologies cited in the literature.
The research suggests this compound exerts its anti-inflammatory and potential antioxidant effects by modulating key cellular signaling pathways. The following diagram illustrates this mechanism based on the experimental models:
The following tables consolidate key experimental findings on hemiphloin's activity.
Table 1: Anti-inflammatory and Anti-atopic Effects in HaCaT Keratinocytes This table summarizes the inhibitory effects of this compound on various cytokines, chemokines, and signaling proteins in a model of atopic dermatitis [1] [2].
| Effected Molecule / Pathway | Type of Measurement | Observed Effect of this compound | Experimental Context |
|---|---|---|---|
| IL-1β, IL-6, IL-8 | Gene expression & production | Decreased | TNF-α/IFN-γ-induced HaCaT cells [1] [2] |
| CCL17/TARC, CCL22/MDC | Gene expression & production | Decreased | TNF-α/IFN-γ-induced HaCaT cells [1] [2] |
| p38, ERK, STAT1 | Protein phosphorylation (MAPKs) | Inhibited | TNF-α/IFN-γ-induced HaCaT cells [1] [2] |
| NF-κB | Protein phosphorylation | Inhibited | TNF-α/IFN-γ-induced HaCaT cells [1] [2] |
Table 2: Anti-inflammatory Effects in J774 Macrophages This table shows this compound's activity in a classic model of inflammation triggered by LPS [1].
| Effected Molecule | Type of Measurement | Observed Effect of this compound | Experimental Context |
|---|---|---|---|
| NO | Production | Decreased | LPS-induced J774 macrophages [1] |
| iNOS, COX-2 | Protein expression | Decreased | LPS-induced J774 macrophages [1] |
| TNF-α, IL-1β, IL-6 | Gene expression | Inhibited | LPS-induced J774 macrophages [1] |
The key experiments validating this compound's activity were conducted as follows:
In Vitro Cell Culture Models:
In Vivo Animal Model:
Gene and Protein Expression Analysis:
The experimental data suggests this compound exerts its effects by disrupting the inflammatory signaling cascade upstream. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
While data on synergy is lacking, recent studies have characterized this compound and clarified its individual anti-inflammatory and anti-atopic dermatitis (AD) activities. The table below summarizes key findings from a 2023 study [1].
| Aspect | Findings and Characteristics |
|---|---|
| Basic Description | Natural C-glucosyl-flavonoid; new indicator component in 70% ethanol extract of Vigna angularis [1]. |
| Anti-inflammatory & Anti-AD Effects | Reduces gene expression/production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC in TNF-α/IFN-γ-induced HaCaT keratinocytes [1]. |
| Mechanism of Action | Inhibits phosphorylation of p38, ERK, STAT1, NF-κB signaling pathways in HaCaT cells [1]. |
| Additional Anti-inflammatory Activity | In LPS-induced J774 macrophages: decreases NO production and inhibits expressions of iNOS and COX-2 [1]. |
| In Vivo Efficacy | Vigna angularis extract (containing this compound) alleviated ear thickness and IgE levels in DNCB-induced mouse AD model [1]. |
Here are the methodologies used in the cited study to evaluate this compound's activity [1], which can serve as a reference for future synergy studies.
Based on the experimental data, the following diagram illustrates the signaling pathways that this compound is known to modulate in HaCaT keratinocytes under TNF-α/IFN-γ stimulation [1].
To find information on synergistic effects, which is highly specific and may not be readily available in published literature, you could consider the following approaches:
The methodologies below are commonly used in pre-clinical research to evaluate anti-inflammatory compounds and can be applied to test new substances like Hemiphloin [1] [2].
| Model Type | Description | Key Readouts / Biomarkers |
|---|---|---|
| Ex Vivo Human/Animal Skin [1] [2] | Cultured skin biopsies stimulated with inflammatory triggers. | COX-2 expression, PGE-2 levels, cytokine release, histology (spongiosis, immune cell infiltration), skin barrier protein expression (loricrin, filaggrin). |
| In Vitro Keratinocyte Model [3] | Cell lines (e.g., HaCaT keratinocytes) stimulated with LPS or other agents. | Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-13). |
| Franz Diffusion Cell Permeation [4] [1] | In vitro system using human skin to measure a compound's ability to penetrate. | Cumulative absorption, flux profile, and permeation parameters. |
While direct data on this compound is unavailable, the table below summarizes quantitative results for other compounds, which can be used as benchmarks [3] [4].
| Substance / Product | Experimental Model | Key Efficacy / Permeation Findings |
|---|---|---|
| Paeonia lactiflora Root Extract (standardized for paeoniflorin) [3] | LPS-induced inflammation in HaCaT keratinocytes (in vitro). | At 0.05 mg/mL: Reduced TNF-α by 148.82%, IL-6 by 37.78%, IL-13 by 68.63% (vs. LPS controls). |
| Topical Diclofenac Formulations [4] | In vitro human skin permeation (Franz cell). | Permeated human skin; calculated modified Index of Topical Anti-inflammatory Activity (mITAA) was higher than ibuprofen, suggesting superior anti-inflammatory activity despite lower permeation. |
| Topical Ibuprofen Formulations [4] | In vitro human skin permeation (Franz cell). | Permeated skin more rapidly and to a greater degree than diclofenac. |
For researchers looking to establish these models, here are more detailed methodologies.
Ex Vivo Skin Model for COX-2/PGE-2 Modulation [1]
In Vitro Skin Permeation Protocol [4]
The following diagrams illustrate the core concepts and experimental workflows based on the research models.
To establish a profile for this compound, I suggest a research strategy based on the models found in the literature:
Environmental Hazard